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Autophinib

Cat. No.: B605691
M. Wt: 346.73 g/mol
InChI Key: CEUMAXLRGBKFQP-UHFFFAOYSA-N
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Description

Autophinib is a potent and selective autophagy inhibitor identified for its novel chemotype. It operates through a specific mechanism of action by targeting the lipid kinase Vacuolar Protein Sorting 34 (VPS34), a class III PI 3-kinase. This compound acts as an ATP-competitive inhibitor of VPS34 with a high potency, demonstrating an in vitro IC50 of 19 nM. This targeted inhibition effectively blocks autophagy at an early stage, preventing autophagosome formation. The compound inhibits both starvation-induced and Rapamycin-induced autophagy with IC50 values of 90 nM and 40 nM, respectively. By disrupting this critical cellular pathway, this compound inhibits LC3 lipidation and prevents the degradation of the autophagy substrate p62. In research applications, this compound has proven to be a valuable tool for studying cellular homeostasis and metabolic processes. Its effectiveness extends to cancer research, where it has demonstrated a significant toxic effect on cancer stem cells. Studies using A549 cancer cells show that this compound treatment downregulates the expression of the stemness factor Sox2, induces apoptosis, and impairs the cells' ability to form spheroids, indicating a reduction in stem-like properties. This makes it a potential agent for investigating strategies to eliminate therapy-resistant cancer cell populations. Unlike some related compounds, this compound's action is specific to VPS34, as it does not modulate mitochondrial respiration, ensuring that its observed cellular effects are due to the inhibition of the autophagy pathway. This product is intended for research purposes only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClN6O3 B605691 Autophinib

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUMAXLRGBKFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Autophinib: A Deep Dive into its Mechanism of Action as a VPS34-Targeting Autophagy Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Autophinib, a potent and selective small-molecule inhibitor of autophagy. We will delve into its molecular target, the downstream cellular consequences of its inhibitory action, and the experimental methodologies used to elucidate its function.

Core Mechanism: Targeting the Master Regulator of Autophagosome Initiation

This compound exerts its biological effects through the direct inhibition of Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K).[1][2][3][4] VPS34 is a crucial enzyme in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. The primary function of VPS34 is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P). This lipid second messenger then acts as a scaffold, recruiting downstream effector proteins that are essential for the formation of the autophagosome, the double-membraned vesicle that engulfs cellular cargo destined for degradation.

This compound functions as an ATP-competitive inhibitor of VPS34, effectively blocking its kinase activity.[5][6] By preventing the production of PI(3)P, this compound halts the recruitment of the autophagic machinery to the site of autophagosome nucleation. This leads to a failure in the formation of autophagosomes, thereby inhibiting autophagy at a very early stage.[2][5] This mechanism has been confirmed in various cell lines where this compound treatment leads to a dose-dependent decrease in the lipidation of LC3 to form LC3-II and prevents the degradation of p62, both hallmark features of autophagy inhibition.[5][6]

Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following table summarizes the key potency values reported in the literature.

ParameterCondition/AssayValue (nM)Reference(s)
IC50 VPS34 (in vitro)19[1][2][3][4][7]
IC50 Starvation-induced autophagy90[1][2][3][4][7]
IC50 Rapamycin-induced autophagy40[1][2][3][4][7]
EC50 Induction of apoptosis in MCF7 cells234[5]
EC50 Cell death in starved MCF7 cells264[5]

Signaling Pathway of Autophagy Initiation and this compound's Point of Intervention

The initiation of autophagy is a tightly regulated process involving a cascade of protein interactions. The diagram below illustrates the core signaling pathway and highlights the inhibitory action of this compound.

Autophagy_Initiation_and_Autophinib_Inhibition Autophagy Initiation Pathway and this compound's Point of Intervention cluster_upstream Upstream Signals cluster_vps34_complex VPS34 Complex I cluster_downstream Downstream Events Starvation Starvation VPS34_Complex Active VPS34 Complex Starvation->VPS34_Complex Rapamycin Rapamycin Rapamycin->VPS34_Complex VPS34 VPS34 VPS34->VPS34_Complex Beclin1 Beclin-1 Beclin1->VPS34_Complex ATG14L ATG14L ATG14L->VPS34_Complex VPS15 VPS15 VPS15->VPS34_Complex PI3P PI(3)P VPS34_Complex->PI3P ATP -> ADP PI PI PI->VPS34_Complex Substrate WIPIs WIPIs PI3P->WIPIs Recruitment ATG_Proteins ATG Proteins WIPIs->ATG_Proteins Autophagosome Autophagosome Formation ATG_Proteins->Autophagosome This compound This compound This compound->VPS34_Complex Inhibition

Caption: this compound inhibits the ATP-competitive kinase activity of the VPS34 complex, preventing the formation of PI(3)P and subsequent autophagosome formation.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. Below are detailed methodologies for these assays.

In Vitro VPS34 Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on VPS34 kinase activity.

  • Methodology:

    • Recombinant human VPS34/Beclin-1 complex is incubated with its lipid substrate, phosphatidylinositol (PI), in a kinase reaction buffer containing ATP.

    • This compound at varying concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The amount of generated PI(3)P is quantified using a luminescence-based assay or by radioactive labeling of ATP followed by thin-layer chromatography (TLC) and autoradiography.

    • The IC50 value is calculated by plotting the percentage of VPS34 inhibition against the logarithm of this compound concentration.

Cellular Autophagy Flux Assay (LC3 Puncta Formation)
  • Objective: To assess the effect of this compound on autophagosome formation in a cellular context.

  • Methodology:

    • MCF7 cells stably expressing GFP-LC3 are seeded in multi-well plates.

    • Autophagy is induced by either nutrient starvation (e.g., incubation in Earle's Balanced Salt Solution) or treatment with rapamycin (an mTOR inhibitor).

    • Cells are co-treated with a range of this compound concentrations.

    • Following incubation, cells are fixed and stained with a nuclear counterstain (e.g., DAPI).

    • Images are acquired using high-content fluorescence microscopy.

    • The number and intensity of GFP-LC3 puncta per cell are quantified using automated image analysis software. A decrease in puncta formation indicates inhibition of autophagy.

p62/SQSTM1 Degradation Assay
  • Objective: To measure the effect of this compound on the degradation of an autophagy-specific substrate.

  • Methodology:

    • Cells (e.g., A549) are treated with autophagy inducers (starvation or rapamycin) in the presence or absence of varying concentrations of this compound.

    • After the treatment period, cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against p62/SQSTM1 and a loading control (e.g., GAPDH or β-actin).

    • Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. An accumulation of p62 indicates a blockage in autophagic degradation.

Experimental Workflow for Characterization of this compound

The following diagram outlines the logical workflow employed in the discovery and characterization of this compound as an autophagy inhibitor.

Experimental_Workflow Logical Workflow for this compound Characterization cluster_discovery Discovery cluster_validation Validation & Mechanism of Action cluster_functional Functional Characterization Screening High-Throughput Phenotypic Screen (e.g., LC3 Puncta Assay) Hit_ID Hit Identification: This compound Screening->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response Target_ID Target Identification (e.g., Kinase Panel Screen) Dose_Response->Target_ID VPS34_Assay In Vitro VPS34 Kinase Assay Target_ID->VPS34_Assay Autophagy_Flux Cellular Autophagy Flux Assays (LC3 & p62) VPS34_Assay->Autophagy_Flux Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Autophagy_Flux->Apoptosis_Assay Cell_Viability Cell Viability/Toxicity Assays Apoptosis_Assay->Cell_Viability

References

Autophinib: A Technical Guide to its Core Mechanism and Primary Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophinib is a potent and selective small-molecule inhibitor of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This technical guide provides an in-depth overview of this compound's primary molecular target, its mechanism of action, and its impact on cellular signaling pathways. Detailed experimental protocols for key assays and quantitative data on its efficacy are presented to facilitate further research and drug development efforts.

Primary Target: Vacuolar Protein Sorting 34 (VPS34)

The primary molecular target of this compound is Vacuolar Protein Sorting 34 (VPS34) , a class III phosphoinositide 3-kinase (PI3K).[1][2][3][4][5][6] VPS34 is a crucial enzyme in the initiation of autophagy, where it catalyzes the formation of phosphatidylinositol 3-phosphate (PI3P) from phosphatidylinositol (PI). This lipid product, PI3P, serves as a docking site for effector proteins that are essential for the formation of the autophagosome, the double-membraned vesicle that engulfs cellular cargo for degradation.[2]

This compound exhibits high potency against VPS34, with a reported in vitro IC50 value of 19 nM .[1][2][3][6][7] Its inhibitory action is specific for VPS34, as it does not significantly affect other lipid kinases, mTOR, or TBK1.[1][8]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of VPS34.[1][7] This means that this compound binds to the ATP-binding pocket of the VPS34 enzyme, thereby preventing the binding of its natural substrate, ATP. Without ATP, VPS34 cannot phosphorylate phosphatidylinositol to produce PI3P. The inhibition of PI3P production disrupts the recruitment of downstream autophagy-related proteins to the site of autophagosome nucleation, ultimately blocking the formation of autophagosomes and inhibiting the autophagic process at an early stage.[1][2][8]

Impact on Signaling Pathways

By inhibiting VPS34, this compound directly interferes with the canonical autophagy signaling pathway. The process is initiated by upstream signals such as starvation or rapamycin treatment, which lead to the activation of the ULK1/2 complex. This complex then activates the VPS34 complex, which includes VPS34, Beclin-1, VPS15, and ATG14L. This compound's inhibition of VPS34 acts as a critical roadblock in this cascade.

Autophagy Initiation Pathway

Autophagy_Initiation cluster_0 Upstream Signals cluster_1 ULK1/2 Complex cluster_2 VPS34 Complex cluster_3 Autophagosome Formation Starvation Starvation ULK1/2 ULK1/2 Starvation->ULK1/2 Rapamycin Rapamycin Rapamycin->ULK1/2 VPS34 VPS34 ULK1/2->VPS34 PI3P_Production PI(3)P Production VPS34->PI3P_Production Beclin-1 Beclin-1 Beclin-1->VPS34 VPS15 VPS15 VPS15->VPS34 ATG14L ATG14L ATG14L->VPS34 Effector_Recruitment Effector Protein Recruitment PI3P_Production->Effector_Recruitment Autophagosome Autophagosome Formation Effector_Recruitment->Autophagosome This compound This compound This compound->VPS34 Inhibition

Caption: this compound inhibits the VPS34-mediated production of PI(3)P, a critical step in autophagosome formation.

Quantitative Data

The following tables summarize the reported potency of this compound in various assays.

Target Assay Type IC50 (nM) Reference
VPS34In vitro kinase assay19[1][2][3][6][7]
Cellular Process Inducer Cell Line IC50 (nM) Reference
AutophagyStarvationNot Specified90[1][7][8]
AutophagyRapamycinNot Specified40[1][7][8]
Apoptosis InductionStarvationMCF7234 (EC50)[7]
Cell DeathStarvationMCF7264 (EC50)[7]

Experimental Protocols

In Vitro VPS34 Kinase Assay

This protocol is a composite representation for determining the in vitro inhibitory activity of this compound against VPS34.

Objective: To measure the IC50 of this compound for VPS34 kinase activity.

Materials:

  • Recombinant human VPS34 enzyme

  • Phosphatidylinositol (PI) substrate

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (various concentrations)

  • 96-well plates

  • Scintillation counter or luminometer

Workflow:

VPS34_Kinase_Assay Start Start Prepare_Reagents Prepare Reagents: - VPS34 Enzyme - PI Substrate - Kinase Buffer Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of this compound Prepare_Reagents->Serial_Dilution Add_Components Add to 96-well Plate: 1. Kinase Buffer 2. This compound/DMSO 3. VPS34 Enzyme Serial_Dilution->Add_Components Pre_incubation Pre-incubate Add_Components->Pre_incubation Initiate_Reaction Initiate Reaction: Add PI and [γ-³²P]ATP Pre_incubation->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal: (Scintillation Counting or Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro VPS34 kinase inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, followed by the this compound dilutions or DMSO (vehicle control).

  • Add the recombinant VPS34 enzyme to each well and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the PI substrate and [γ-³²P]ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution or spotting onto a filter membrane).

  • Quantify the amount of phosphorylated PI. For radiolabeled assays, this involves washing the filter membrane to remove unincorporated [γ-³²P]ATP and then measuring the radioactivity using a scintillation counter. For ADP-Glo™ assays, measure the luminescent signal.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Autophagy Assay: LC3 Puncta Formation

This protocol describes the immunofluorescence-based detection of LC3 puncta, a hallmark of autophagosome formation.

Objective: To visualize and quantify the effect of this compound on autophagosome formation.

Materials:

  • HeLa or MCF7 cells stably expressing GFP-LC3, or wild-type cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) or Rapamycin

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against LC3 (if using wild-type cells)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

  • Induce autophagy by replacing the culture medium with starvation medium or by adding rapamycin to the culture medium for 1-2 hours.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash with PBS and block with blocking buffer for 30 minutes.

  • If using wild-type cells, incubate with the primary anti-LC3 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Capture images and quantify the number of LC3 puncta per cell using image analysis software.

Cellular Autophagy Assay: p62 Degradation by Western Blot

This protocol outlines the measurement of p62/SQSTM1 protein levels, which are inversely correlated with autophagic flux.

Objective: To determine the effect of this compound on the degradation of the autophagy substrate p62.

Materials:

  • HeLa or MCF7 cells

  • Culture medium and starvation medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer buffer and Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p62 and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound or DMSO, followed by autophagy induction (starvation or rapamycin) as described for the LC3 puncta assay.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p62 antibody and the loading control antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p62 signal to the loading control. An accumulation of p62 indicates inhibition of autophagy.

Conclusion

This compound is a valuable research tool for studying the intricate process of autophagy. Its well-defined primary target, VPS34, and its potent, ATP-competitive mechanism of action make it a highly specific inhibitor of autophagosome formation. The provided data and experimental protocols serve as a comprehensive resource for researchers aiming to utilize this compound in their investigations of autophagy-related cellular pathways and its potential therapeutic applications.

References

The Discovery and Synthesis of Autophinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophinib is a potent and selective small-molecule inhibitor of autophagy, a fundamental cellular process of degradation and recycling. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers and professionals in the fields of cell biology, oncology, and drug development who are interested in the therapeutic potential of targeting autophagy. This document details the experimental protocols for key assays used in its characterization and presents quantitative data in a structured format. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's biological context and discovery process.

Discovery of this compound: A Phenotypic Screening Approach

This compound was identified through a high-throughput phenotypic screening assay designed to discover novel modulators of autophagy.[1][2] The screening leveraged a cell line stably expressing a fluorescently tagged microtubule-associated protein 1A/1B-light chain 3 (LC3), a key marker of autophagosome formation.

The core principle of the assay is the visualization of LC3 translocation from a diffuse cytoplasmic pattern to distinct puncta, representing the recruitment of LC3 to the autophagosomal membrane during autophagy. Inhibition of autophagy would, therefore, lead to a reduction in the number of these fluorescent puncta.

High-Throughput Screening Workflow

The screening process was automated to enable the rapid testing of a large chemical library. The general workflow is outlined below.

HTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Imaging & Analysis cluster_hit_id Hit Identification start Seed GFP-LC3 expressing cells in 384-well plates incubation1 Incubate for 24h start->incubation1 compound Add compounds from chemical library (e.g., 10 µM final concentration) incubation1->compound controls Add positive (e.g., Rapamycin) and negative (DMSO) controls incubation1->controls incubation2 Incubate for a defined period (e.g., 6h) to induce autophagy compound->incubation2 controls->incubation2 fix_stain Fix cells and stain nuclei (DAPI) incubation2->fix_stain imaging Automated high-content microscopy fix_stain->imaging quant Image analysis software to quantify GFP-LC3 puncta per cell imaging->quant hit Identify compounds that significantly reduce puncta formation quant->hit PI3K_Pathway growth_factors Growth Factors / Nutrients mTORC1 mTORC1 growth_factors->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex VPS34_complex VPS34-Beclin 1-Atg14L Complex ULK1_complex->VPS34_complex PI3P PI3P VPS34_complex->PI3P phosphorylates PI PI PI->VPS34_complex autophagosome Autophagosome Formation PI3P->autophagosome This compound This compound This compound->VPS34_complex

References

Autophinib: A Technical Guide to its Role in Autophagy Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in homeostasis, disease, and cellular stress responses. The modulation of autophagy is a significant area of interest for therapeutic intervention in oncology, neurodegenerative disorders, and other diseases. Autophinib has emerged as a potent and selective small-molecule inhibitor of autophagy. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular signaling pathways, and detailed protocols for its experimental application. All quantitative data are presented for clear analysis, and key processes are visualized using logical diagrams to facilitate understanding.

Core Mechanism of Action

This compound is a novel chemotype that functions as a potent, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34).[1][2][3] VPS34 is a critical component of the autophagy initiation machinery, responsible for phosphorylating phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P) on the surface of the phagophore (the precursor to the autophagosome).[4]

By directly targeting VPS34, this compound blocks the production of PI3P, thereby preventing the recruitment of essential autophagy-related (Atg) proteins to the nascent autophagosome.[4][5] This action effectively halts the formation of the pre-autophagosomal membrane, inhibiting autophagy at a very early stage.[1][4] This mechanism contrasts with late-stage autophagy inhibitors, such as chloroquine or bafilomycin A1, which prevent the fusion of autophagosomes with lysosomes.[6] this compound's targeted action makes it a precise tool for studying the initial phases of autophagy.

Quantitative Data: Inhibitory Potency

The efficacy of this compound has been quantified across various assays, demonstrating its high potency for VPS34 and its corresponding cellular effect on autophagy.

ParameterTarget/Assay ConditionIC50 / EC50Citation(s)
Biochemical IC50 In vitro VPS34 Kinase Assay19 nM[1][2][3][4][7]
Cellular IC50 Rapamycin-Induced Autophagy40 nM[1][2][3][7]
Cellular IC50 Starvation-Induced Autophagy90 nM[1][2][7]
Cellular EC50 Induction of Apoptosis (MCF7 cells)234 nM[2]
Cellular EC50 Enhanced Cell Death (starved MCF7 cells)264 nM[2]

Signaling Pathway Inhibition

This compound intervenes at a crucial control point in the autophagy signaling cascade. Under normal conditions or upon induction by stressors like starvation or rapamycin, the ULK1 complex activates the VPS34 complex. The VPS34 complex, which includes VPS34, Beclin-1, VPS15, and ATG14L, generates PI3P. This PI3P serves as a docking site for effector proteins that mediate the elongation and closure of the autophagosome membrane, a process marked by the conversion of LC3-I to its lipidated form, LC3-II. This compound's inhibition of VPS34 breaks this chain, preventing autophagosome formation.

Autophagy_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_core Core Autophagy Initiation cluster_downstream Downstream Markers Starvation Nutrient Starvation mTORC1 mTORC1 Starvation->mTORC1 inhibits Rapamycin Rapamycin Rapamycin->mTORC1 inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits VPS34_Complex VPS34-Beclin1 Complex ULK1_Complex->VPS34_Complex activates PI3P PI3P VPS34_Complex->PI3P phosphorylates PI PI PI->VPS34_Complex Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation recruits effectors LC3 LC3-I to LC3-II Conversion Autophagosome_Formation->LC3 Autolysosome Autolysosome Autophagosome_Formation->Autolysosome fuses with lysosome This compound This compound This compound->VPS34_Complex inhibits p62 p62 Degradation Autolysosome->p62

Caption: this compound's inhibition of the VPS34 complex.

Detailed Experimental Protocols

The following protocols provide detailed methodologies to study the effects of this compound on autophagy.

Monitoring Autophagic Flux by LC3-II Western Blot

This assay measures the accumulation of lipidated LC3 (LC3-II), a protein marker for autophagosomes. Since this compound blocks formation, it is expected to decrease LC3-II levels.

Experimental Workflow:

WB_Workflow A 1. Cell Culture & Treatment - Plate cells (e.g., HeLa, MCF7) - Treat with inducer (Rapamycin/Starvation) - Add this compound at desired concentrations B 2. Cell Lysis - Wash with ice-cold PBS - Lyse cells in RIPA buffer with protease inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Denature lysates in Laemmli buffer - Run on 15% polyacrylamide gel C->D E 5. Protein Transfer - Transfer to 0.2 µm PVDF membrane D->E F 6. Immunoblotting - Block with 5% non-fat milk in TBST - Incubate with primary antibody (anti-LC3) - Incubate with HRP-conjugated secondary antibody E->F G 7. Detection & Analysis - Add ECL substrate and image - Quantify LC3-II band intensity relative to loading control (e.g., Actin) F->G

Caption: Workflow for LC3-II Western Blot analysis.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, MCF7) to reach 70-80% confluency on the day of the experiment.

    • To induce autophagy, replace the medium with either Earle's Balanced Salt Solution (EBSS) for starvation or complete medium containing an inducer like Rapamycin (e.g., 100 nM) for 2-4 hours.

    • Co-treat cells with a dose range of this compound (e.g., 10 nM to 1 µM) or DMSO as a vehicle control for the same duration.

  • Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blot:

    • Quantify protein concentration using a BCA assay.

    • Normalize samples to 20-30 µg of protein in Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Separate proteins on a 15% SDS-PAGE gel. LC3-I typically runs at ~18 kDa and LC3-II at ~16 kDa.

    • Transfer proteins to a 0.2 µm PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate with primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash 3x for 10 minutes with TBST.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Re-probe for a loading control like β-Actin.

p62/SQSTM1 Degradation Assay

p62 is a scaffold protein that binds to ubiquitinated cargo and LC3, leading to its own degradation within the autolysosome. Inhibition of autophagy leads to the accumulation of p62.

Methodology:

  • Follow the same experimental workflow as the LC3 Western Blot (Section 4.1).

  • During the immunoblotting step, use a primary antibody specific for p62/SQSTM1 (e.g., 1:1000 dilution).

  • An increase in p62 band intensity upon treatment with this compound (in the presence of an autophagy inducer) indicates a blockage of autophagic flux.

In Vitro VPS34 Kinase Assay

This biochemical assay directly measures the enzymatic activity of VPS34 and its inhibition by this compound. Commercial kits (e.g., ADP-Glo™) are commonly used.

Methodology:

  • Reagents:

    • Recombinant human VPS34/Beclin-1 complex.

    • Substrate: Phosphatidylinositol (PI).

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl₂, 2 mM MnCl₂, 1 mM EGTA, 2 mM DTT).

    • ATP.

    • This compound at various concentrations.

    • ADP-Glo™ Kinase Assay reagents (Promega) or similar.

  • Procedure:

    • Prepare a reaction mixture containing the VPS34 enzyme complex and PI substrate in kinase reaction buffer.

    • Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP (at a concentration near the Kₘ for VPS34).

    • Incubate for 1-2 hours at 30°C.

    • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ manufacturer's protocol. The luminescent signal is proportional to ADP concentration and, therefore, kinase activity.

    • Calculate the percent inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a highly specific and potent inhibitor of autophagy that acts at the earliest stage of autophagosome formation by targeting the lipid kinase VPS34. Its well-characterized mechanism and high potency make it an invaluable tool for researchers studying the intricate roles of autophagy in health and disease. The detailed protocols and data provided in this guide serve as a comprehensive resource for the scientific community to effectively utilize this compound in their research and development endeavors.

References

Autophinib: A Technical Guide to a Novel VPS34-Targeting Autophagy Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophinib is a potent and selective small-molecule inhibitor of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2][3][4] This technical guide provides an in-depth overview of the foundational research on this compound, with a focus on its mechanism of action, experimental validation, and the core signaling pathways it modulates. Quantitative data are presented for easy reference, and detailed experimental protocols are provided to enable the replication and further investigation of its biological effects.

Introduction to this compound

This compound was identified through a phenotypic screen for compounds that inhibit the formation of autophagosomes.[1][2] It is a novel chemotype that demonstrates high potency in inhibiting autophagy induced by various stimuli, including starvation and rapamycin treatment.[4][5] The primary molecular target of this compound has been identified as the lipid kinase VPS34 (Vacuolar Protein Sorting 34), a class III phosphoinositide 3-kinase (PI3K) that plays a critical role in the initiation of autophagy.[1][2][4] By inhibiting VPS34, this compound effectively blocks the formation of autophagosomes, representing a valuable tool for studying the physiological and pathological roles of autophagy.[4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency against its direct target and its cellular effects on autophagy.

ParameterIC50 ValueAssay ConditionReference
VPS34 Inhibition 19 nMIn vitro kinase assay[4]
Starvation-Induced Autophagy Inhibition 90 nMCellular assay[4][5]
Rapamycin-Induced Autophagy Inhibition 40 nMCellular assay[4][5]

Mechanism of Action: Targeting the VPS34 Signaling Pathway

This compound exerts its inhibitory effect on autophagy by targeting VPS34, a key enzyme in the autophagy signaling cascade. VPS34 is a component of a larger protein complex that is essential for the production of phosphatidylinositol 3-phosphate (PtdIns(3)P) on the phagophore membrane. PtdIns(3)P serves as a docking site for other autophagy-related (Atg) proteins, which are necessary for the elongation and closure of the autophagosome.

The following diagram illustrates the central role of the VPS34 complex in autophagy and the point of inhibition by this compound.

VPS34_Pathway cluster_upstream Upstream Signals cluster_core Core Autophagy Initiation Complex cluster_downstream Downstream Events Starvation Starvation / Rapamycin mTORC1 mTORC1 Starvation->mTORC1 inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits VPS34_complex VPS34 Complex (VPS34, Beclin-1, VPS15, ATG14L) ULK1_complex->VPS34_complex activates PI3P PtdIns(3)P Production VPS34_complex->PI3P catalyzes Autophagosome Autophagosome Formation PI3P->Autophagosome recruits effectors for This compound This compound This compound->VPS34_complex

This compound inhibits the VPS34 complex, blocking PtdIns(3)P production.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Phenotypic Screening for Autophagy Inhibitors via LC3 Puncta Formation Assay

This assay was instrumental in the discovery of this compound and is used to quantify the inhibition of autophagosome formation.

Objective: To identify and quantify the inhibitory effect of compounds on the formation of LC3-positive puncta, which are indicative of autophagosomes.

Materials and Reagents:

  • HeLa or MCF7 cells stably expressing GFP-LC3.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS).

  • Autophagy inducer (e.g., Rapamycin).

  • Test compound (this compound).

  • Phosphate-buffered saline (PBS).

  • Paraformaldehyde (PFA) for fixation.

  • DAPI for nuclear staining.

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells in 96-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dilution series of this compound or control compounds for a predetermined time (e.g., 2 hours).

  • Autophagy Induction: Induce autophagy by replacing the culture medium with starvation medium (EBSS) or medium containing rapamycin, along with the test compound. Incubate for a specified period (e.g., 2-4 hours).

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for antibody staining).

    • Stain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the number and intensity of GFP-LC3 puncta per cell using automated image analysis software.

    • A decrease in the number of puncta in the presence of the test compound indicates inhibition of autophagosome formation.

LC3_Puncta_Workflow Start Seed GFP-LC3 Cells Treatment Treat with this compound Start->Treatment Induction Induce Autophagy (Starvation/Rapamycin) Treatment->Induction FixStain Fix and Stain (DAPI) Induction->FixStain Imaging Image Acquisition FixStain->Imaging Analysis Quantify LC3 Puncta Imaging->Analysis Result Inhibition of Autophagosome Formation Analysis->Result

Workflow for the LC3 Puncta Formation Assay.
Western Blot Analysis of LC3 Conversion and p62 Degradation

This biochemical assay provides a quantitative measure of autophagic flux. Autophagy induction leads to the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). Concurrently, the autophagy substrate p62/SQSTM1 is degraded. This compound is expected to inhibit both LC3-II formation and p62 degradation.

Objective: To determine the effect of this compound on the levels of LC3-II and p62 as markers of autophagic flux.

Materials and Reagents:

  • Cell line of interest (e.g., HeLa, MCF7).

  • Complete culture medium.

  • Starvation medium (EBSS) or Rapamycin.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels (e.g., 15% for LC3).

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-LC3B, anti-p62, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for western blots.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at various concentrations for a specified time.

    • Induce autophagy with starvation medium or rapamycin in the presence of this compound.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for LC3-II, p62, and the loading control. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of autophagy that targets the lipid kinase VPS34. Its ability to block the initial stages of autophagosome formation makes it a valuable chemical probe for dissecting the complex roles of autophagy in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to further explore the therapeutic potential of autophagy modulation.

References

Autophinib's Impact on Cellular Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2][3] Autophinib is a potent and selective small molecule inhibitor of autophagy that has emerged as a valuable tool for studying the intricate role of this process in cellular function and disease.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular homeostasis, and detailed protocols for key experimental assays.

Mechanism of Action

This compound functions as a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K) that is essential for the initiation of autophagy.[4][6] It acts as an ATP-competitive inhibitor of VPS34, thereby blocking the production of phosphatidylinositol 3-phosphate (PI3P).[1][4] PI3P is a key lipid second messenger that recruits downstream autophagy-related (ATG) proteins to the phagophore, the precursor to the autophagosome. By inhibiting VPS34, this compound effectively prevents the formation of autophagosomes and halts the autophagic process at its earliest stage.

Quantitative Data on this compound Activity
ParameterValueCell Line/ConditionsReference
VPS34 IC50 19 nMIn vitro kinase assay[4][5]
Starvation-induced Autophagy IC50 90 nMMCF7-LC3 cells[4]
Rapamycin-induced Autophagy IC50 40 nMMCF7-LC3 cells[4]
Apoptosis Induction EC50 234 nMMCF7 cells (starved)[4]
Cell Death Enhancement EC50 264 nMMCF7 cells (starved vs. fed)[4]

Impact on Cellular Processes

Autophagy Inhibition

This compound's primary effect is the potent inhibition of autophagy. This is demonstrated by a dose-dependent decrease in the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II, a key marker of autophagosome formation.[4] Concurrently, this compound treatment leads to the accumulation of p62/SQSTM1, a protein that is normally degraded by autophagy, further confirming the blockage of autophagic flux.[4]

Induction of Apoptosis

By inhibiting the pro-survival mechanism of autophagy, this compound can sensitize cells, particularly cancer cells under metabolic stress, to apoptosis.[4] In starved cancer cells, this compound treatment leads to a significant increase in apoptosis.[4] This pro-apoptotic effect is a key area of interest for its potential therapeutic applications in oncology.

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is a central organelle for protein folding and cellular homeostasis.[7] The accumulation of unfolded or misfolded proteins in the ER leads to ER stress and the activation of the unfolded protein response (UPR).[7][8][9] Autophagy is a critical mechanism for clearing aggregated proteins and damaged organelles, thereby alleviating ER stress.[8] While direct studies on this compound's effect on ER stress are limited, the inhibition of autophagy by this compound is expected to exacerbate ER stress, potentially leading to the activation of pro-apoptotic UPR pathways.

Signaling Pathways

This compound's inhibition of VPS34 has significant downstream effects on several key signaling pathways that regulate cellular homeostasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. mTORC1, a key component of this pathway, is a negative regulator of autophagy. VPS34 is part of a complex that includes Beclin-1, which is essential for autophagy initiation. The precise interplay between this compound's inhibition of the VPS34-Beclin-1 complex and the PI3K/Akt/mTOR pathway is an area of active research. It is hypothesized that the inhibition of autophagy by this compound may lead to feedback mechanisms that affect the activity of the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_I PI3K Class I RTK->PI3K_I PIP3 PIP3 PI3K_I->PIP3  P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Autophagy_Inhibition Autophagy Inhibition VPS34_Complex VPS34-Beclin-1 Complex VPS34_Complex->Autophagy_Initiation This compound This compound This compound->VPS34_Complex

Caption: this compound inhibits the VPS34-Beclin-1 complex, blocking autophagy initiation.

Autophagy Initiation Pathway

Autophagy initiation is a tightly regulated process involving the formation of the ULK1 and VPS34 complexes. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Upon starvation or other stress signals, mTORC1 is inactivated, leading to the activation of the ULK1 complex, which in turn activates the VPS34 complex to produce PI3P and initiate phagophore nucleation. This compound directly targets the VPS34 complex, preventing the downstream events of autophagosome formation.

Autophagy_Initiation Nutrient_Sensing Nutrient Sensing mTORC1 mTORC1 Nutrient_Sensing->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex VPS34_Complex VPS34-Beclin-1 Complex ULK1_Complex->VPS34_Complex PI3P_Production PI3P Production VPS34_Complex->PI3P_Production This compound This compound This compound->VPS34_Complex Phagophore_Nucleation Phagophore Nucleation PI3P_Production->Phagophore_Nucleation

Caption: this compound directly inhibits the VPS34 complex in the autophagy initiation pathway.

Crosstalk with Apoptosis and ER Stress

The inhibition of autophagy by this compound creates a cellular state where other stress response pathways, such as apoptosis and the UPR, are likely to be modulated. Under conditions of cellular stress, the blockage of the pro-survival autophagic pathway can lower the threshold for the induction of apoptosis. Similarly, the inability to clear protein aggregates and damaged organelles via autophagy can lead to sustained ER stress, which can also trigger apoptosis.

Crosstalk_Pathways Cellular_Stress Cellular Stress (e.g., Starvation, Misfolded Proteins) Autophagy Autophagy Cellular_Stress->Autophagy ER_Stress ER Stress (UPR) Cellular_Stress->ER_Stress Autophagy->ER_Stress alleviates Apoptosis Apoptosis Autophagy->Apoptosis inhibits Cell_Survival Cell Survival Autophagy->Cell_Survival This compound This compound This compound->Autophagy ER_Stress->Autophagy induces ER_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: this compound-mediated autophagy inhibition can lead to increased ER stress and apoptosis.

Experimental Protocols

Western Blot for LC3 and p62

This protocol details the detection of LC3-I to LC3-II conversion and p62 accumulation as markers of autophagy inhibition.

  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities and normalize to a loading control such as GAPDH or β-actin.

Western_Blot_Workflow Cell_Treatment Cell Treatment (this compound) Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (LC3, p62) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of autophagy markers LC3 and p62.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Treat cells with this compound or vehicle control.

    • Harvest cells, including both adherent and floating populations.

    • Wash cells with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Apoptosis_Assay_Workflow Cell_Treatment Cell Treatment (this compound) Harvest Harvest Cells Cell_Treatment->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V & PI Wash->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Flow_Cytometry Flow Cytometry Analysis Incubate->Flow_Cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound or vehicle control.

    • Incubate for the desired time period.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow Cell_Seeding Seed Cells (96-well plate) Treatment Treat with This compound Cell_Seeding->Treatment MTT_Addition Add MTT Solution Treatment->MTT_Addition Incubate Incubate (2-4h, 37°C) MTT_Addition->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

In Vitro VPS34 Kinase Assay

This assay directly measures the enzymatic activity of VPS34 and its inhibition by this compound.

  • Reaction Setup:

    • Prepare a reaction buffer containing HEPES, MgCl2, and ATP.

    • Add purified recombinant VPS34/Vps15 complex to the buffer.

    • Add the lipid substrate, phosphatidylinositol (PI).

    • Add varying concentrations of this compound or vehicle control.

  • Kinase Reaction:

    • Initiate the reaction by adding radiolabeled [γ-32P]ATP.

    • Incubate at 30°C for a specified time (e.g., 20 minutes).

  • Lipid Extraction and Separation:

    • Stop the reaction and extract the lipids.

    • Separate the phosphorylated lipid product (PI3P) from unreacted ATP using thin-layer chromatography (TLC).

  • Detection and Quantification:

    • Visualize the radiolabeled PI3P by autoradiography or a phosphorimager.

    • Quantify the amount of PI3P produced to determine VPS34 activity and the inhibitory effect of this compound.

VPS34_Kinase_Assay_Workflow Reaction_Setup Reaction Setup (VPS34, PI, this compound) Initiate_Reaction Initiate with [γ-32P]ATP Reaction_Setup->Initiate_Reaction Incubate Incubate (30°C) Initiate_Reaction->Incubate Lipid_Extraction Lipid Extraction Incubate->Lipid_Extraction TLC Thin-Layer Chromatography Lipid_Extraction->TLC Detection Autoradiography/ Phosphorimaging TLC->Detection Quantification Quantify PI3P Detection->Quantification

Caption: Workflow for the in vitro VPS34 kinase assay.

Conclusion

This compound is a powerful and specific inhibitor of autophagy that acts by targeting the lipid kinase VPS34. Its ability to modulate fundamental cellular processes such as autophagy, apoptosis, and the response to ER stress makes it an invaluable tool for researchers in both basic science and drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of autophagy in cellular homeostasis and disease.

References

Autophinib: A Technical Guide to Early-Stage Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophinib is a novel and potent small-molecule inhibitor of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] This technical guide provides an in-depth overview of the early-stage research findings on this compound, focusing on its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action

This compound functions as a highly selective and potent inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34).[1][3] VPS34 is a key enzyme in the initiation of autophagy, responsible for the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane.[4][5] PI3P serves as a docking site for downstream autophagy-related proteins, including WIPI2, which is crucial for the recruitment of the ATG12-ATG5-ATG16L1 complex and subsequent lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II.[6][7]

By directly targeting and inhibiting the kinase activity of VPS34, this compound effectively blocks the formation of autophagosomes at an early stage.[3][8] This mode of action has been confirmed in various cell-based assays, where this compound treatment leads to a reduction in the formation of LC3 puncta and prevents the degradation of p62/SQSTM1, a protein that is selectively degraded by autophagy.[9][10] Notably, this compound does not affect late-stage autophagy, such as the fusion of autophagosomes with lysosomes.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound.

Parameter Value Assay Condition Reference
IC50 for Autophagy Inhibition90 nMStarvation-induced autophagy[3][8]
IC50 for Autophagy Inhibition40 nMRapamycin-induced autophagy[3][8]
IC50 for VPS34 Inhibition19 nMIn vitro kinase assay[3][4]

Table 1: In Vitro Potency of this compound

Cell Line Effect Concentration Reference
A549 (Human Lung Carcinoma)Pronounced cytotoxic effect and induction of apoptosis5 µM[9]
A549 (Human Lung Carcinoma)Significant reduction in spheroid formation5 µM[9]
A549 (Human Lung Carcinoma)Downregulation of Sox2 expression5 µM[9]
Malignant B-cellsIncreased cytotoxic effect of CAR T-cellsNot specified[11]

Table 2: Cellular Effects of this compound in Preclinical Studies

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.

LC3 Puncta Formation Assay (Immunofluorescence)

This assay is used to visualize and quantify the formation of autophagosomes.

Materials:

  • Human cancer cell line (e.g., A549)

  • Glass coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with this compound at the desired concentrations for the specified duration. Include positive (e.g., starvation or rapamycin) and negative controls.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.

  • Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta indicates the accumulation of autophagosomes.

p62/SQSTM1 Degradation Assay (Western Blot)

This assay measures the flux of autophagy by monitoring the degradation of the autophagy-specific substrate p62.

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody (anti-rabbit)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with this compound and controls.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p62 antibody and the loading control antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software. A decrease in the p62/loading control ratio indicates an increase in autophagic flux, while an accumulation of p62 suggests inhibition of autophagy.

In Vitro VPS34 Kinase Assay

This assay directly measures the enzymatic activity of VPS34 and its inhibition by this compound.

Materials:

  • Recombinant human VPS34/VPS15 complex

  • Lipid substrate: Phosphatidylinositol (PtdIns)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • This compound at various concentrations

  • Thin-layer chromatography (TLC) plate

  • TLC developing solvent (e.g., chloroform:methanol:ammonia:water)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, PtdIns liposomes, and the recombinant VPS34/VPS15 complex.

  • Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1M HCl).

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate using the developing solvent to separate the phosphorylated product (PI3P) from the unreacted substrate.

  • Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled PI3P.

  • Quantify the amount of PI3P produced in each reaction.

  • Calculate the IC50 value of this compound for VPS34 inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • A549 cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Seed A549 cells in a 96-well plate and treat with this compound and controls.

  • After treatment, lyse the cells using the cell lysis buffer.

  • Centrifuge the plate to pellet cell debris and transfer the supernatant to a new plate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.

  • Calculate the fold-change in caspase-3 activity relative to the untreated control. An increase in activity indicates the induction of apoptosis.

Spheroid Formation Assay

This assay assesses the ability of cancer cells to grow in a three-dimensional, anchorage-independent manner, a characteristic of cancer stem cells.

Materials:

  • A549 cells

  • Ultra-low attachment 96-well plates

  • Complete cell culture medium

  • Microscope with imaging capabilities

Procedure:

  • Create a single-cell suspension of A549 cells.

  • Seed a low density of cells (e.g., 500 cells/well) into the wells of an ultra-low attachment 96-well plate containing complete medium.

  • Add this compound at the desired concentrations to the wells.

  • Incubate the plate for 7-14 days to allow for spheroid formation.

  • Monitor spheroid formation and growth regularly using a microscope.

  • After the incubation period, capture images of the spheroids in each well.

  • Quantify the number and size (diameter or area) of the spheroids using image analysis software. A reduction in the number and size of spheroids indicates an inhibitory effect on cancer stem cell-like properties.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the workflows of the described experimental assays.

Autophinib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_core_autophagy Core Autophagy Machinery Nutrient_Deprivation Nutrient Deprivation ULK1_Complex ULK1 Complex Nutrient_Deprivation->ULK1_Complex Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 inhibits mTORC1->ULK1_Complex inhibits VPS34_Complex VPS34 Complex (VPS34, Beclin-1, ATG14L) ULK1_Complex->VPS34_Complex activates PI3P PI3P Production VPS34_Complex->PI3P WIPI2 WIPI2 Recruitment PI3P->WIPI2 ATG12_5_16L1 ATG12-ATG5-ATG16L1 Complex Recruitment WIPI2->ATG12_5_16L1 LC3_Lipidation LC3-I to LC3-II Conversion ATG12_5_16L1->LC3_Lipidation Autophagosome_Formation Autophagosome Formation LC3_Lipidation->Autophagosome_Formation This compound This compound This compound->VPS34_Complex inhibits

Caption: this compound's mechanism of action targeting the VPS34 complex.

LC3_Puncta_Assay_Workflow start Seed cells on coverslips treatment Treat with this compound and controls start->treatment fixation Fix cells with PFA treatment->fixation permeabilization Permeabilize cells fixation->permeabilization blocking Block non-specific binding permeabilization->blocking primary_ab Incubate with anti-LC3B primary antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody & DAPI primary_ab->secondary_ab mounting Mount coverslips secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging quantification Quantify LC3 puncta per cell imaging->quantification

Caption: Workflow for the LC3 Puncta Formation Assay.

Western_Blot_Workflow start Prepare cell lysates protein_quant Quantify protein concentration start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with anti-p62 & loading control antibodies blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection quantification Quantify band intensities detection->quantification

Caption: Workflow for the p62 Degradation Western Blot Assay.

Conclusion

This compound has emerged as a valuable research tool for studying the intricate process of autophagy. Its high potency and selectivity for VPS34 make it a superior alternative to less specific autophagy inhibitors. The early-stage preclinical data suggest its potential as a therapeutic agent, particularly in oncology, by sensitizing cancer cells to apoptosis and inhibiting cancer stem cell-like properties. Further research is warranted to fully elucidate the therapeutic potential of this compound in various disease models and to advance its development towards clinical applications. This guide provides a foundational understanding of this compound for researchers poised to explore its utility in their own investigations.

References

Methodological & Application

Autophinib: A Potent Inhibitor of Autophagy for Cell Culture Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Autophinib is a potent and selective small molecule inhibitor of autophagy, a fundamental cellular process responsible for the degradation and recycling of cellular components.[1][2][3] It functions by targeting the lipid kinase VPS34 (Vacuolar Protein Sorting 34), a key enzyme in the initiation of autophagy.[1][2][4] By inhibiting VPS34, this compound effectively blocks the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation.[2][4] This targeted mechanism of action makes this compound a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.[3][4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cytotoxicity assays, western blotting for autophagy markers, and autophagy flux assays.

Mechanism of Action

This compound is an ATP-competitive inhibitor of VPS34, a class III phosphoinositide 3-kinase (PI3K).[1][2] VPS34 is a central component of a protein complex that includes Beclin-1, VPS15, and ATG14L. This complex is recruited to the phagophore (also known as the isolation membrane), the precursor to the autophagosome. VPS34 phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane. PI3P serves as a docking site for other autophagy-related (ATG) proteins, which are essential for the elongation and closure of the autophagosome. By inhibiting the kinase activity of VPS34, this compound prevents the production of PI3P, thereby halting the formation of autophagosomes and blocking the autophagic process at an early stage.[2][4]

Autophinib_Signaling_Pathway cluster_0 Autophagy Induction cluster_1 Autophagosome Nucleation ULK1 Complex ULK1 Complex VPS34 Complex VPS34 Complex (VPS34, Beclin-1, VPS15, ATG14L) ULK1 Complex->VPS34 Complex activates PI3P PI3P VPS34 Complex->PI3P produces Autophagosome Formation Autophagosome Formation PI3P->Autophagosome Formation recruits ATG proteins to drive This compound This compound This compound->VPS34 Complex inhibits

Figure 1: this compound's mechanism of action on the VPS34 signaling pathway.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound in various experimental settings.

Parameter Condition IC50 Value Reference
VPS34 InhibitionIn vitro kinase assay19 nM[1][2][4]
Starvation-induced Autophagy-90 nM[1][2]
Rapamycin-induced Autophagy-40 nM[1][2]

Table 1: In vitro inhibitory concentrations (IC50) of this compound.

Cell Line Parameter EC50 Value Reference
MCF7Apoptosis Induction234 nM[1]
MCF7 (starved)Cell Death264 nM[1]

Table 2: Effective concentrations (EC50) of this compound in MCF7 cells.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with various concentrations of this compound A->B C Incubate for desired duration (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest (e.g., A549, MCF7)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Western Blot Analysis of LC3 and p62

This protocol describes the detection of key autophagy markers, LC3 and p62 (also known as SQSTM1), by western blotting to assess the effect of this compound on autophagy. A decrease in the lipidated form of LC3 (LC3-II) and an accumulation of p62 are indicative of autophagy inhibition.

Western_Blot_Workflow A Treat cells with this compound B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block the membrane D->E F Incubate with primary antibodies (anti-LC3 and anti-p62) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Analyze band intensities H->I Autophagy_Flux_Assay_Logic A Control ResA Basal A->ResA B Autophagy Inducer (e.g., Starvation) ResB Increased B->ResB C Autophagy Inducer + Bafilomycin A1 ResC Further Increased C->ResC D Autophagy Inducer + this compound ResD Basal/Decreased D->ResD E Autophagy Inducer + this compound + Bafilomycin A1 ResE Basal/Decreased E->ResE

References

Application Notes and Protocols for Autophinib-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Autophinib, a potent and selective autophagy inhibitor, to induce apoptosis in cancer cells. This compound targets the lipid kinase VPS34, a key component in the initiation of autophagy, thereby preventing the formation of autophagosomes.[1] This inhibition of the cellular recycling process leads to the accumulation of damaged organelles and proteins, ultimately triggering programmed cell death, or apoptosis, in cancer cells.

Mechanism of Action: this compound is an ATP-competitive inhibitor of Vacuolar Protein Sorting 34 (VPS34), the class III phosphatidylinositol 3-kinase (PI3K-III).[1] By inhibiting VPS34, this compound blocks the production of phosphatidylinositol 3-phosphate (PI3P), a crucial lipid for the recruitment of autophagy-related proteins and the formation of the autophagosome. This disruption of autophagy has been shown to be particularly effective in cancer cells that rely on autophagy for survival and proliferation.[2] Recent studies suggest that the pro-apoptotic effect of VPS34 inhibition may also involve the activation of the PERK/ATF4/CHOP pathway of endoplasmic reticulum (ER) stress.[3]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

TargetAssay ConditionIC50 ValueReference
VPS34In vitro kinase assay19 nM[1]
AutophagyStarvation-induced90 nM[1]
AutophagyRapamycin-induced40 nM[1]

Table 2: Efficacy of this compound in Cancer Cell Lines

Cell LineParameterConcentrationEffectReference
A549 (Human Lung Carcinoma)Cytotoxicity5 µM~30% cell death after 24 hours[2]
A549 (Human Lung Carcinoma)Cytotoxicity5 µM~60% cell death after 72 hours[2]
A549 (Human Lung Carcinoma)Apoptosis Induction5 µM~3-fold increase in Caspase-3 activity after 24 hours[2]
HeLa (Human Cervical Cancer)Autophagy Inhibition30 µMInhibition of autophagosome accumulation[1]

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on cancer cells.

Protocol 1: Induction of Apoptosis in A549 Lung Cancer Cells

This protocol describes the treatment of A549 cells with this compound to induce apoptosis, which can be assessed by various methods such as Annexin V/PI staining or caspase activity assays.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Trypsin-EDTA

  • PBS (Phosphate-Buffered Saline)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Treatment: Prepare working solutions of this compound in complete culture medium. A concentration of 5 µM has been shown to be effective in inducing apoptosis in A549 cells.[2] Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the cells for 24 to 72 hours. The optimal incubation time should be determined empirically for the specific experimental goals.[4]

  • Apoptosis Analysis (Annexin V/PI Staining): a. Harvest the cells by trypsinization and collect the supernatant containing floating cells. b. Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. d. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. e. Incubate in the dark at room temperature for 15 minutes. f. Analyze the cells by flow cytometry within one hour.

Protocol 2: Western Blot Analysis of Autophagy Markers

This protocol details the detection of key autophagy-related proteins, LC3 and p62, by Western blotting to confirm the inhibition of autophagy by this compound.

Materials:

  • Treated and untreated cell lysates (prepared in RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. For LC3B, a higher percentage gel (e.g., 15%) is recommended for better separation of LC3-I and LC3-II.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Protocol 3: Spheroid Formation Assay

This protocol is used to assess the effect of this compound on the self-renewal capacity and stemness of cancer cells by evaluating their ability to form three-dimensional spheroids.

Materials:

  • Ultra-low attachment 96-well plates

  • Treated and untreated cancer cells

  • Spheroid formation medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Microscope

Procedure:

  • Cell Preparation: Treat cancer cells with this compound (e.g., 5 µM for A549 cells) or vehicle control for a predetermined time.

  • Seeding: Harvest the cells and resuspend them in spheroid formation medium at a low density (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates.

  • Incubation: Culture the cells for 7-14 days, replenishing the medium every 3-4 days.

  • Spheroid Imaging and Analysis: a. Monitor spheroid formation regularly using a microscope. b. After the incubation period, capture images of the spheroids. c. Quantify the number and size of the spheroids per well. A reduction in spheroid formation indicates an inhibitory effect on cancer cell stemness.[2]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Autophinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K_Class_I PI3K Class I RTK->PI3K_Class_I AKT AKT PI3K_Class_I->AKT mTORC1 mTORC1 AKT->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex VPS34_Complex VPS34 Complex ULK1_Complex->VPS34_Complex Autophagosome_Formation Autophagosome Formation VPS34_Complex->Autophagosome_Formation ER_Stress ER Stress VPS34_Complex->ER_Stress Inhibition leads to Autophagy Autophagy (Cytoprotective) Autophagosome_Formation->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis This compound This compound This compound->VPS34_Complex PERK PERK ER_Stress->PERK ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP CHOP->Apoptosis Bcl2 Bcl-2 CHOP->Bcl2 Bax Bax Bcl2->Bax Bax->Apoptosis

Caption: this compound inhibits the VPS34 complex, blocking autophagy and inducing ER stress-mediated apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis cluster_outcome Expected Outcomes Cell_Culture 1. Culture Cancer Cells (e.g., A549) Treatment 2. Treat with this compound (e.g., 5 µM) & Vehicle Control Cell_Culture->Treatment Apoptosis_Assay 3a. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot 3b. Western Blot (LC3, p62) Treatment->Western_Blot Spheroid_Assay 3c. Spheroid Formation Assay Treatment->Spheroid_Assay Increased_Apoptosis Increased Apoptosis Apoptosis_Assay->Increased_Apoptosis Autophagy_Inhibition Autophagy Inhibition (↓LC3-II, ↑p62) Western_Blot->Autophagy_Inhibition Reduced_Stemness Reduced Spheroid Formation Spheroid_Assay->Reduced_Stemness

Caption: Workflow for evaluating this compound's pro-apoptotic and anti-cancer stem cell effects.

References

Application of Autophinib in Neurobiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a critical cellular degradation and recycling process essential for maintaining homeostasis within the nervous system. This pathway plays a vital role in clearing misfolded protein aggregates and damaged organelles, thereby safeguarding against neurodegeneration.[1][2] Dysfunctional autophagy is a known contributor to the pathology of several neurodegenerative conditions, including Alzheimer's, Parkinson's, and Huntington's diseases.[1] Autophinib, a potent and selective small molecule inhibitor of autophagy, serves as a crucial tool for elucidating the role of this pathway in both the healthy and diseased nervous system.

Mechanism of Action

This compound functions by inhibiting the initial stages of autophagy through the targeted inhibition of the class III phosphatidylinositol 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34). VPS34 is a key enzyme in the formation of the pre-autophagosomal membrane. As an ATP-competitive inhibitor, this compound effectively blocks the activity of VPS34, preventing the synthesis of phosphatidylinositol 3-phosphate (PI(3)P) and thereby halting the formation of autophagosomes.[3] Notably, this compound exhibits high selectivity for VPS34 and does not significantly impact other lipid kinases, mTOR, or TBK1.[3]

Quantitative Data

The following table provides a summary of the key quantitative parameters for this compound derived from in vitro experimental data.

ParameterValueAssay Condition
IC50 for VPS34 19 nMIn vitro kinase assay
IC50 for Autophagy 40 nMRapamycin-induced autophagy
IC50 for Autophagy 90 nMStarvation-induced autophagy

Signaling Pathway of Autophagy Initiation and Inhibition by this compound

Autophagy_Pathway This compound inhibits autophagy by targeting VPS34. cluster_0 Autophagy Induction cluster_1 Autophagosome Nucleation cluster_2 Autophagosome Formation Stress Cellular Stress (e.g., starvation, rapamycin) ULK1_complex ULK1 Complex Stress->ULK1_complex Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex activates VPS34 VPS34 Beclin1_complex->VPS34 recruits PI3P PI(3)P Production VPS34->PI3P catalyzes Autophagosome Autophagosome Formation PI3P->Autophagosome initiates This compound This compound This compound->VPS34

Caption: this compound blocks autophagy at the nucleation step by inhibiting VPS34.

Experimental Protocols

The following protocols, adapted from established neurobiological methods, provide detailed guidance for the application of this compound in neurobiology research.

Protocol 1: Inhibition of Autophagy in Primary Neuronal Cultures

This protocol details the treatment of primary neurons with this compound and the subsequent assessment of autophagy inhibition by monitoring the levels of the autophagy markers LC3-II and p62 via Western blot.

Materials:

  • Primary neuronal culture (e.g., cortical or hippocampal neurons)

  • This compound (stock solution in DMSO)

  • Complete neuronal culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Plate primary neurons at the desired density and culture for a minimum of 7 days in vitro (DIV) to ensure maturation.

    • Prepare working solutions of this compound in complete culture medium. A concentration range of 10 nM to 1 µM is recommended for initial testing. A DMSO vehicle control must be included.

    • Replace the existing culture medium with the medium containing this compound or the vehicle control and incubate for the desired duration (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and mechanically lyse the cells by scraping.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the protein lysate.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to an equal protein concentration using lysis buffer and Laemmli sample buffer.

    • Denature the samples by boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins and subsequently transfer them to a PVDF membrane.

    • Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL reagent and a suitable imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-II, p62, and the β-actin loading control.

    • Normalize the levels of LC3-II and p62 to β-actin.

    • A significant accumulation of p62 and a decrease in the LC3-II/LC3-I ratio are indicative of successful autophagy inhibition.

Protocol 2: Autophagic Flux Assay in Neurons using this compound

This protocol is designed to measure autophagic flux by comparing the accumulation of LC3-II in the presence and absence of both a lysosomal inhibitor (Bafilomycin A1) and this compound.

Materials:

  • All materials listed in Protocol 1

  • Bafilomycin A1 (BafA1, stock solution in DMSO)

Procedure:

  • Cell Culture and Treatment:

    • Culture primary neurons as previously described.

    • Establish four distinct treatment groups:

      • Vehicle control (DMSO)

      • This compound (e.g., 100 nM)

      • Bafilomycin A1 (e.g., 100 nM)

      • This compound (100 nM) in combination with Bafilomycin A1 (100 nM)

    • Treat the cells for a short duration, typically 2-4 hours.

  • Cell Lysis, Protein Quantification, and Western Blotting:

    • Follow the procedures for cell lysis, protein quantification, and Western blotting as detailed in Protocol 1, ensuring to probe for LC3 and a loading control.

  • Data Analysis:

    • Quantify the LC3-II band intensities and normalize to the loading control for each treatment group.

    • Calculate the autophagic flux by determining the difference in LC3-II levels between BafA1-treated and untreated cells.

    • A significant reduction in the BafA1-induced accumulation of LC3-II in the presence of this compound will confirm the inhibition of autophagosome formation.

Experimental Workflow for Autophagic Flux Assay

Autophagic_Flux_Workflow Workflow for assessing autophagic flux using this compound. cluster_treatments Treatment Groups (2-4 hours) start Start: Culture Primary Neurons group1 1. Vehicle (DMSO) start->group1 group2 2. This compound start->group2 group3 3. Bafilomycin A1 (BafA1) start->group3 group4 4. This compound + BafA1 start->group4 lysis Cell Lysis & Protein Quantification group1->lysis group2->lysis group3->lysis group4->lysis wb Western Blot for LC3-II lysis->wb analysis Data Analysis: Quantify LC3-II Accumulation wb->analysis end Conclusion: Determine Autophagic Flux analysis->end

Caption: Workflow for assessing autophagic flux using this compound.

Protocol 3: Assessing Neuronal Viability and Protein Aggregation in a Neurodegenerative Disease Model

This protocol provides a method to assess the impact of this compound on neuronal survival and the accumulation of protein aggregates in a cellular model of a neurodegenerative disease, such as neurons expressing mutant Huntingtin or Alpha-synuclein.

Materials:

  • Neuronal cell line or primary neurons engineered to express a disease-associated protein (e.g., mHTT-GFP)

  • This compound

  • Reagents for a cell viability assay (e.g., MTT or LDH assay kit)

  • Reagents for immunofluorescence:

    • 4% Paraformaldehyde (PFA)

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody specific to the protein aggregate (e.g., anti-ubiquitin)

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture the neuronal model cells and treat with a range of this compound concentrations alongside a vehicle control for an extended duration (e.g., 48-72 hours).

  • Neuronal Viability Assay:

    • Following the treatment period, perform a viability assay (e.g., MTT or LDH) according to the manufacturer's instructions to quantify any cytotoxic effects resulting from autophagy inhibition.

  • Immunofluorescence for Protein Aggregates:

    • In parallel cultures, fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cell membranes with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate the cells with the primary antibody against the protein aggregate overnight at 4°C.

    • Wash the cells and subsequently incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.

    • Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the cell viability for each treatment condition.

    • Using image analysis software (e.g., ImageJ), quantify the number and size of protein aggregates per cell from the immunofluorescence images.

    • Correlate the observed changes in protein aggregation with the neuronal viability data to elucidate the impact of autophagy inhibition in the context of the specific neurodegenerative disease model.

Logical Relationship: Therapeutic Strategy in Neurodegenerative Disease

Therapeutic_Strategy Investigating the role of autophagy in neurodegeneration using this compound. cluster_disease Neurodegenerative Disease Pathogenesis cluster_intervention Therapeutic Intervention cluster_outcome Potential Outcomes of Autophagy Inhibition Misfolded_Proteins Misfolded/Aggregated Proteins (e.g., mHTT, α-synuclein) Dysfunctional_Autophagy Dysfunctional Autophagy Misfolded_Proteins->Dysfunctional_Autophagy exacerbates Protein_Accumulation Protein Accumulation Dysfunctional_Autophagy->Protein_Accumulation Neuronal_Toxicity Neuronal Toxicity & Death Protein_Accumulation->Neuronal_Toxicity Autophagy_Modulator Autophagy Modulator (e.g., this compound) Autophagy_Inhibition Inhibition of Autophagy Autophagy_Modulator->Autophagy_Inhibition Increased_Aggregation Increased Protein Aggregation Autophagy_Inhibition->Increased_Aggregation Altered_Signaling Altered Cellular Signaling Autophagy_Inhibition->Altered_Signaling Increased_Aggregation->Neuronal_Toxicity

Caption: Investigating the role of autophagy in neurodegeneration using this compound.

Conclusion

This compound represents a highly valuable tool for the precise investigation of autophagy in the nervous system. Its potent and selective inhibition of VPS34 provides a means to specifically block the early stages of autophagosome formation. The detailed protocols presented herein offer a comprehensive framework for researchers to employ this compound in studies aimed at understanding the consequences of autophagy inhibition in neuronal function and in the context of neurodegenerative disease models. Such research is pivotal for unraveling the intricate role of autophagy in neurobiology and will be instrumental in guiding the development of novel therapeutic interventions.

References

Autophinib: Application Notes and Protocols for Studying Autophagy in A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Autophinib, a potent and selective inhibitor of autophagy, for studying its effects on human non-small cell lung cancer A549 cells. This document includes detailed protocols for key autophagy assays, a summary of quantitative data, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel small molecule inhibitor of autophagy. It functions by selectively targeting the lipid kinase VPS34 (Vacuolar Protein Sorting 34), a critical component of the class III phosphatidylinositol 3-kinase (PI3K-III) complex.[1][2][3][4][5][6] VPS34 plays a crucial role in the initiation of autophagy by catalyzing the formation of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, which serves as a platform for the recruitment of other autophagy-related (ATG) proteins. By inhibiting VPS34, this compound effectively blocks the formation of autophagosomes, thus halting the autophagic process at an early stage.[1][3]

In A549 cells, inhibiting autophagy with this compound has been shown to have significant anti-cancer effects. Studies have demonstrated that this compound treatment can induce apoptosis (programmed cell death) and reduce the "stemness" of cancer cells, thereby impairing their ability to form tumorspheres.[7][8] This makes this compound a valuable tool for investigating the role of autophagy in cancer cell survival and for exploring potential therapeutic strategies that involve autophagy modulation.

Mechanism of Action of this compound

The primary molecular target of this compound is the lipid kinase VPS34. This compound acts as an ATP-competitive inhibitor of VPS34.[1][9] The inhibition of VPS34 by this compound prevents the formation of the Beclin 1-VPS34-ATG14L complex, which is essential for the production of PI3P. The absence of PI3P on the phagophore membrane disrupts the recruitment of downstream autophagy effectors, such as WIPI proteins and the ATG12-ATG5-ATG16L1 complex, ultimately leading to the suppression of autophagosome formation.

Autophinib_Mechanism This compound's Mechanism of Action cluster_0 Autophagy Initiation cluster_1 Autophagosome Formation ULK1_complex ULK1 Complex Beclin1_complex Beclin 1-VPS34-ATG14L Complex ULK1_complex->Beclin1_complex activates PI3P PI3P Production Beclin1_complex->PI3P Phagophore Phagophore Nucleation PI3P->Phagophore ATG_recruitment Recruitment of ATG Proteins Phagophore->ATG_recruitment LC3_lipidation LC3 Lipidation (LC3-I to LC3-II) ATG_recruitment->LC3_lipidation Autophagosome Autophagosome Formation LC3_lipidation->Autophagosome This compound This compound This compound->Beclin1_complex inhibits Western_Blot_Workflow LC3-II Turnover and p62 Degradation Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis seed Seed A549 Cells treat Treat with this compound +/- Lysosomal Inhibitor seed->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (LC3, p62, β-actin) block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Quantify Bands (LC3-II, p62) detect->analyze Microscopy_Workflow Fluorescence Microscopy Workflow for LC3 Puncta cluster_cell_prep Cell Preparation cluster_staining Fixation & Staining cluster_imaging Imaging & Analysis seed_gfp Seed A549-GFP-LC3 Cells treat_microscopy Treat with this compound +/- Autophagy Inducer seed_gfp->treat_microscopy fix Fix with PFA treat_microscopy->fix permeabilize Permeabilize fix->permeabilize mount Mount with DAPI permeabilize->mount image Fluorescence Microscopy mount->image quantify_puncta Quantify LC3 Puncta image->quantify_puncta

References

Monitoring Autophinib Activity Using the LC3-II Conversion Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of autophagy has emerged as a promising therapeutic strategy. Autophinib is a potent and selective small-molecule inhibitor of autophagy.[1][2][3] It functions by targeting the class III phosphatidylinositol 3-kinase (PI3K), vacuolar protein sorting 34 (VPS34), a key enzyme in the initiation of autophagosome formation.[1][4]

A widely accepted method for monitoring autophagy is the microtubule-associated protein 1A/1B-light chain 3 (LC3) conversion assay. This assay relies on the detection of the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) via western blotting.[5][6] An increase in the LC3-II level is indicative of an increase in the number of autophagosomes. However, this accumulation can result from either an induction of autophagy or a blockage of the autophagic flux at a later stage, such as the fusion of autophagosomes with lysosomes.[5][7]

To accurately assess the activity of an autophagy inhibitor like this compound, which acts at the initiation stage, it is crucial to perform an LC3 turnover or autophagic flux assay. This involves treating cells with the inhibitor in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).[8][9][10] Lysosomal inhibitors block the degradation of LC3-II within the autolysosome, allowing for a more precise measurement of autophagosome formation. By comparing the levels of LC3-II under these different conditions, researchers can elucidate the precise mechanism of action of autophagy modulators.

These application notes provide a detailed protocol for monitoring the activity of this compound using the LC3-II conversion assay, including experimental design, data interpretation, and visualization of the underlying cellular pathways.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the experimental approach to monitor its activity, the following diagrams are provided in the DOT language.

Autophinib_Mechanism_of_Action cluster_0 Autophagy Induction cluster_1 LC3 Conversion ULK1 Complex ULK1 Complex VPS34 Complex VPS34 Complex ULK1 Complex->VPS34 Complex activates PI3P PI3P VPS34 Complex->PI3P produces Autophagosome Formation Autophagosome Formation PI3P->Autophagosome Formation LC3-I LC3-I This compound This compound This compound->VPS34 Complex inhibits LC3-II LC3-II LC3-I->LC3-II lipidation Autophagosome Autophagosome LC3-II->Autophagosome recruited to

Caption: this compound inhibits the VPS34 complex, preventing autophagosome formation.

LC3_Turnover_Assay_Workflow Cell Culture Cell Culture Treatment Groups Treatment Groups Cell Culture->Treatment Groups Vehicle Vehicle Treatment Groups->Vehicle This compound This compound Treatment Groups->this compound Bafilomycin A1 Bafilomycin A1 Treatment Groups->Bafilomycin A1 This compound + Bafilomycin A1 This compound + Bafilomycin A1 Treatment Groups->this compound + Bafilomycin A1 Protein Extraction Protein Extraction Vehicle->Protein Extraction This compound->Protein Extraction Bafilomycin A1->Protein Extraction This compound + Bafilomycin A1->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot LC3-I / LC3-II Detection LC3-I / LC3-II Detection Western Blot->LC3-I / LC3-II Detection Data Analysis Data Analysis LC3-I / LC3-II Detection->Data Analysis

Caption: Experimental workflow for the LC3-II turnover assay.

Data Presentation

The quantitative data from the LC3-II conversion assay should be presented in a clear and structured format to facilitate comparison between different treatment groups. The following tables provide a template and example data for a dose-response experiment with this compound and a single-dose experiment including a lysosomal inhibitor.

Table 1: Dose-Response of this compound on LC3-II Levels

TreatmentThis compound Conc. (nM)LC3-II / β-actin (Relative Densitometry)
Vehicle Control01.00 ± 0.12
This compound100.85 ± 0.10
This compound500.62 ± 0.08
This compound1000.41 ± 0.05
This compound5000.25 ± 0.04

Table 2: Effect of this compound on Autophagic Flux (LC3-II Turnover)

TreatmentLC3-II / β-actin (Relative Densitometry)
Vehicle Control1.00 ± 0.15
This compound (100 nM)0.45 ± 0.06
Bafilomycin A1 (100 nM)3.50 ± 0.40
This compound (100 nM) + Bafilomycin A1 (100 nM)1.20 ± 0.20

Note: The data presented in these tables are representative examples and may vary depending on the cell line and experimental conditions.

Experimental Protocols

Materials
  • Cell line of interest (e.g., HeLa, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Bafilomycin A1 (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 15% acrylamide)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Protocol 1: Dose-Response of this compound
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel until adequate separation of LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa) is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LC3B and anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and β-actin using densitometry software.

    • Normalize the LC3-II intensity to the corresponding β-actin intensity for each sample.

    • Express the results as a fold change relative to the vehicle-treated control.

Protocol 2: LC3-II Turnover (Autophagic Flux) Assay
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Cell Treatment:

    • Divide the cells into four treatment groups:

      • Vehicle Control (DMSO)

      • This compound (e.g., 100 nM)

      • Bafilomycin A1 (e.g., 100 nM)

      • This compound (100 nM) + Bafilomycin A1 (100 nM)

    • For the co-treatment group, add Bafilomycin A1 for the last 2-4 hours of the this compound treatment period (e.g., total this compound treatment of 6 hours, with Bafilomycin A1 added for the final 2 hours).

  • Cell Lysis, Protein Quantification, Sample Preparation, and Western Blotting: Follow steps 3-6 from Protocol 1.

  • Data Analysis and Interpretation:

    • Quantify and normalize the LC3-II bands as described in Protocol 1.

    • Interpretation of Results:

      • Vehicle Control: Represents the basal level of LC3-II.

      • This compound: A decrease in LC3-II compared to the vehicle control indicates that this compound is inhibiting the formation of autophagosomes.

      • Bafilomycin A1: An accumulation of LC3-II compared to the vehicle control confirms that there is a basal autophagic flux in the cells, as the degradation of LC3-II is blocked.

      • This compound + Bafilomycin A1: If this compound inhibits autophagosome formation, the level of LC3-II in this group will be significantly lower than in the Bafilomycin A1 alone group. This demonstrates that there are fewer autophagosomes being formed to accumulate in the presence of the lysosomal inhibitor. The difference in LC3-II levels between the Bafilomycin A1 group and the this compound + Bafilomycin A1 group represents the autophagic flux that is inhibited by this compound.

Conclusion

The LC3-II conversion assay, particularly when performed as an autophagic flux assay with the inclusion of a lysosomal inhibitor, is an essential tool for characterizing the activity of autophagy inhibitors like this compound. By carefully following the provided protocols and guidelines for data interpretation, researchers can obtain robust and reliable data to elucidate the mechanism of action of novel autophagy modulators, which is critical for their development as potential therapeutics.

References

Troubleshooting & Optimization

Autophinib Technical Support Center: Identifying and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Autophinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34).[1][2][3][4][5][6] It functions as an ATP-competitive inhibitor of VPS34, which is a key regulator of autophagy initiation and autophagosome formation.[1][2][7]

Q2: What is the known selectivity profile of this compound?

Q3: Are there any known or suspected off-targets for this compound?

While specific off-target data is limited, the antitumor effects of this compound have been suggested to involve signaling pathways beyond autophagy inhibition, hinting at potential off-targets. Some research suggests a possible inhibitory effect on Glycogen Synthase Kinase 3 Beta (GSK3β). Researchers should empirically test for effects on GSK3β activity or other potential off-targets relevant to their experimental system.

Q4: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

To differentiate between on-target and off-target effects, consider the following approaches:

  • Use a structurally unrelated VPS34 inhibitor: Comparing the effects of this compound with another selective VPS34 inhibitor (e.g., SAR405) can help determine if the observed phenotype is specific to VPS34 inhibition.

  • Rescue experiments: Attempt to rescue the phenotype by expressing a drug-resistant mutant of VPS34 or by replenishing the downstream product of VPS34 activity, phosphatidylinositol 3-phosphate (PI(3)P).

  • Dose-response analysis: An off-target effect may occur at a different concentration range than the on-target effect. Correlate the dose-response of your observed phenotype with the known IC50 of this compound for VPS34.

  • Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is engaging with VPS34 in your cellular model at the concentrations used.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected cellular phenotype not consistent with VPS34 inhibition. The phenotype might be due to an off-target effect of this compound.1. Perform a western blot to check for modulation of known signaling pathways that could be affected by off-targets (e.g., Akt/mTOR, GSK3β signaling).2. Conduct a kinome scan or use a targeted kinase inhibitor panel to identify potential off-target kinases.3. Use a lower concentration of this compound that is closer to the IC50 for VPS34.
Inconsistent results between experiments. 1. Variability in this compound stock solution.2. Cell passage number and confluency affecting autophagy levels.3. Inconsistent incubation times.1. Prepare fresh this compound stock solutions in DMSO and store them properly.2. Standardize cell culture conditions, including passage number and seeding density.3. Ensure precise and consistent timing for all experimental steps.
This compound does not inhibit autophagy in my cell line. 1. The cell line may have a low basal level of autophagy.2. The concentration of this compound is too low.3. The method for detecting autophagy is not sensitive enough.1. Induce autophagy using starvation (e.g., HBSS) or a pharmacological inducer (e.g., rapamycin) before this compound treatment.2. Perform a dose-response experiment to determine the optimal concentration for your cell line.3. Use multiple, validated methods to assess autophagy (e.g., LC3-II turnover assay, p62 degradation, and electron microscopy).
High cellular toxicity observed at effective concentrations. The toxicity may be a result of an off-target effect or prolonged on-target inhibition of a critical cellular process.1. Determine the EC50 for toxicity and compare it to the EC50 for autophagy inhibition. A large difference may suggest an off-target effect.2. Reduce the incubation time with this compound.3. Test for markers of apoptosis or necrosis to understand the mechanism of cell death.

Quantitative Data Summary

Parameter Value Reference
VPS34 IC50 (in vitro) 19 nM[1][2][3]
Autophagy IC50 (starvation-induced) 90 nM[1][2]
Autophagy IC50 (rapamycin-induced) 40 nM[1][2]
Molecular Weight 346.73 g/mol [1]
Chemical Formula C14H11ClN6O3

Key Experimental Protocols

Protocol 1: Western Blot Analysis for On-Target and Potential Off-Target Effects

Objective: To assess the effect of this compound on the VPS34 signaling pathway and potential off-target pathways like Akt/GSK3β.

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours). Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a vehicle control (DMSO).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • On-Target: anti-LC3B, anti-p62/SQSTM1.

      • Potential Off-Target: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β.

      • Loading Control: anti-β-actin, anti-GAPDH.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to VPS34 in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble VPS34 by western blot, as described in Protocol 1.

  • Data Analysis: Plot the amount of soluble VPS34 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

VPS34_Signaling_Pathway cluster_0 Autophagy Induction cluster_1 VPS34 Complex cluster_2 Autophagosome Formation Nutrient Starvation Nutrient Starvation VPS34 VPS34 Nutrient Starvation->VPS34 Rapamycin Rapamycin Rapamycin->VPS34 PI(3)P Production PI(3)P Production VPS34->PI(3)P Production Beclin-1 Beclin-1 Beclin-1->VPS34 VPS15 VPS15 VPS15->VPS34 ATG14L ATG14L ATG14L->VPS34 WIPI Proteins WIPI Proteins PI(3)P Production->WIPI Proteins LC3 Lipidation (LC3-II) LC3 Lipidation (LC3-II) WIPI Proteins->LC3 Lipidation (LC3-II) Autophagosome Autophagosome LC3 Lipidation (LC3-II)->Autophagosome This compound This compound This compound->VPS34

Caption: On-target effect of this compound on the VPS34 signaling pathway.

Potential_Off_Target_Pathway cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway This compound This compound VPS34 VPS34 This compound->VPS34 Inhibition GSK3β GSK3β This compound->GSK3β Potential Inhibition Autophagy Initiation Autophagy Initiation VPS34->Autophagy Initiation Downstream Signaling Downstream Signaling GSK3β->Downstream Signaling

Caption: Hypothetical on-target and potential off-target pathways of this compound.

Off_Target_Identification_Workflow Start Start Observe Unexpected Phenotype Observe Unexpected Phenotype Start->Observe Unexpected Phenotype Hypothesize Off-Target Effect Hypothesize Off-Target Effect Observe Unexpected Phenotype->Hypothesize Off-Target Effect Perform Kinome Scan Perform Kinome Scan Hypothesize Off-Target Effect->Perform Kinome Scan Western Blot for Key Pathways Western Blot for Key Pathways Hypothesize Off-Target Effect->Western Blot for Key Pathways Use Structurally Unrelated Inhibitor Use Structurally Unrelated Inhibitor Hypothesize Off-Target Effect->Use Structurally Unrelated Inhibitor Identify Potential Off-Targets Identify Potential Off-Targets Perform Kinome Scan->Identify Potential Off-Targets Western Blot for Key Pathways->Identify Potential Off-Targets Use Structurally Unrelated Inhibitor->Identify Potential Off-Targets Validate Off-Target Validate Off-Target Identify Potential Off-Targets->Validate Off-Target CETSA CETSA Validate Off-Target->CETSA In Vitro Kinase Assay In Vitro Kinase Assay Validate Off-Target->In Vitro Kinase Assay Mitigate Off-Target Effect Mitigate Off-Target Effect Validate Off-Target->Mitigate Off-Target Effect Lower this compound Concentration Lower this compound Concentration Mitigate Off-Target Effect->Lower this compound Concentration Use More Specific Inhibitor Use More Specific Inhibitor Mitigate Off-Target Effect->Use More Specific Inhibitor End End Lower this compound Concentration->End Use More Specific Inhibitor->End

Caption: Experimental workflow for identifying and mitigating this compound off-target effects.

References

common experimental problems with VPS34 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers using VPS34 inhibitors.

Troubleshooting Guides

This section addresses common experimental problems encountered when working with VPS34 inhibitors in a question-and-answer format.

Q1: My VPS34 inhibitor treatment leads to an accumulation of autophagosomes (increased LC3-II) but not an increase in autophagic flux. What is happening?

A1: This is a common and expected outcome of VPS34 inhibition. VPS34 is essential for the initiation of autophagy, specifically the formation of the autophagosome. However, it is also involved in the later stages of autophagy, including the fusion of autophagosomes with lysosomes to form autolysosomes, where degradation of cargo occurs.[1][2][3]

  • Explanation: By inhibiting VPS34, you are blocking the maturation of autophagosomes into autolysosomes. This leads to a buildup of immature autophagosomes that cannot be cleared, which is observed as an increase in the LC3-II signal on a Western blot. However, since the final degradation step is inhibited, the overall autophagic flux (the complete process of autophagy from initiation to degradation) is decreased.

  • Recommendation: To confirm a block in autophagic flux, you should also assess the levels of autophagy substrates like p62 (SQSTM1). An accumulation of p62 upon inhibitor treatment, alongside an increase in LC3-II, is a strong indicator of blocked autophagic flux.[4]

Q2: I'm observing a phenotype that doesn't seem to be related to autophagy after treating my cells with a VPS34 inhibitor. What could be the cause?

A2: VPS34 is a key regulator of multiple cellular processes, not just autophagy. A major alternative pathway regulated by VPS34 is endocytosis and vesicular trafficking.[1][5][6][7]

  • Explanation: VPS34 exists in two main complexes: Complex I (containing ATG14L) is primarily involved in autophagy, while Complex II (containing UVRAG) regulates endosomal trafficking.[5][8] Most small molecule inhibitors of VPS34 target its kinase activity and therefore inhibit both complexes, leading to effects on both autophagy and endocytosis.[5] Observed phenotypes could be due to disruption of endosomal sorting, maturation, or signaling.[1][2]

  • Troubleshooting Steps:

    • Assess Endocytosis: Use assays to monitor endocytic function, such as uptake of fluorescently labeled transferrin or EGF. A defect in these processes would suggest an effect on the endocytic pathway.

    • Use Complex-Specific Inhibitors (if available): In the future, inhibitors that specifically disrupt the protein-protein interactions within Complex I or Complex II may become more widely available, allowing for more precise dissection of these pathways.[5]

    • Consult Literature: Review literature for known effects of VPS34 inhibition on endocytosis in your specific cell type or experimental system.

Q3: I'm seeing inconsistent results or a lack of potency with my VPS34 inhibitor. What are the possible reasons?

A3: Inconsistent results with small molecule inhibitors can arise from several factors related to the compound itself or the experimental setup.

  • Inhibitor Stability and Solubility: Some inhibitors may have limited stability in solution or at certain temperatures. Ensure you are following the manufacturer's recommendations for storage and handling. For example, some inhibitors like 3-Methyladenine are unstable in solution and should be freshly prepared.[9] Solutions of VPS34-IN1 in DMSO may have reduced solubility if the DMSO has absorbed moisture.[10]

  • Working Concentration: The optimal concentration of the inhibitor can vary significantly between cell lines and experimental conditions. It is crucial to perform a dose-response curve to determine the effective concentration for your specific assay.

  • Off-Target Effects: While many newer VPS34 inhibitors are highly selective, older or less characterized compounds may have off-target effects on other kinases, particularly other PI3K class members.[7][11] These off-target effects can lead to confounding results.

  • Cell Health: Ensure that the inhibitor concentration used is not causing significant cytotoxicity, which could indirectly affect the experimental readout. Perform a cell viability assay in parallel with your experiments.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of VPS34 inhibitors?

VPS34 inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the VPS34 kinase domain.[7][12] This prevents the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI3P), a critical lipid messenger for the recruitment of downstream effectors in both autophagy and endocytosis.[5][7]

How do I choose the right VPS34 inhibitor for my experiment?

The choice of inhibitor depends on the specific requirements of your experiment:

  • Selectivity: For studying the specific roles of VPS34, it is crucial to use a highly selective inhibitor with minimal off-target effects on other PI3K isoforms and protein kinases. Newer generation inhibitors like SAR405 and VPS34-IN1 have demonstrated excellent selectivity profiles.[11][13][14]

  • Potency: Consider the IC50 value of the inhibitor in both biochemical and cell-based assays to determine the appropriate working concentration.

  • Application: Ensure the inhibitor is suitable for your experimental setup (e.g., cell-permeable for cell-based assays, suitable for in vivo studies if needed).

What are the key downstream effectors of VPS34 that I can monitor?

  • PI3P Production: The direct product of VPS34 activity is PI3P. You can monitor its levels using a GFP-FYVE domain fusion protein, which specifically binds to PI3P and localizes to endosomal membranes.[11]

  • Autophagy Markers:

    • LC3-II: The conversion of LC3-I to LC3-II and the localization of LC3-II to autophagosomes are key indicators of autophagosome formation.

    • p62/SQSTM1: This protein is a selective autophagy substrate that is degraded in autolysosomes. Its accumulation can indicate a block in autophagic flux.[4]

  • Endosomal Trafficking: You can monitor the localization and processing of endosomal cargo, such as the maturation of cathepsin D.[13]

  • SGK3 Phosphorylation: The phosphorylation of the kinase SGK3 is dependent on PI3P and can be used as a biomarker for VPS34 activity.[11][15]

Quantitative Data Summary

The following table summarizes the in vitro potency of several common VPS34 inhibitors. Note that IC50 values can vary depending on the specific assay conditions.

InhibitorTargetIC50 (nM)Selectivity Notes
SAR405 VPS341.2Highly selective over class I and II PI3Ks and mTOR.[9][16]
VPS34-IN1 VPS3425Highly selective; does not significantly inhibit class I or II PI3Ks.[9][10]
VPS34 inhibitor 1 (Compound 19) VPS3415Potent and selective inhibitor of VPS34.[9][17]
PIK-III VPS3418Selective inhibitor of VPS34.[9]
Autophinib VPS3419Potent autophagy inhibitor.[9]
3-Methyladenine (3-MA) VPS34 / PI3Kγ25,000 / 60,000Pan-PI3K inhibitor with low potency and selectivity.[9]
Buparlisib (BKM120) p110α/β/δ/γ / VPS3452/166/116/262 / 2,400Pan-PI3K inhibitor with reduced potency against VPS34.[9]
Taselisib (GDC-0032) PI3Kα/δ/γ / hVPS340.29/0.12/0.97 / 374Primarily a class I PI3K inhibitor with weaker activity against VPS34.[9]

Experimental Protocols

In Vitro VPS34 Kinase Assay (ADP-Glo™ Based)

This protocol describes a non-radioactive method to measure the kinase activity of recombinant VPS34.

Materials:

  • Recombinant VPS34/VPS15 complex

  • Lipid Substrate (e.g., Phosphatidylinositol:Phosphatidylserine liposomes)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT)

  • ATP

  • VPS34 Inhibitor

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X kinase buffer.

    • Prepare a stock solution of ATP in water and determine the optimal concentration for your assay (typically in the low µM range).

    • Prepare serial dilutions of the VPS34 inhibitor in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 10 µL of a master mix containing the recombinant VPS34/VPS15 complex and the lipid substrate in 2X kinase buffer.

    • Initiate the reaction by adding 10 µL of ATP solution in kinase buffer.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the VPS34 kinase activity.

Western Blot for Autophagy Markers (LC3 and p62)

This protocol outlines the detection of LC3-I to LC3-II conversion and p62 degradation as measures of autophagic activity.

Materials:

  • Cells treated with VPS34 inhibitor and appropriate controls

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel. Use a 15% gel to resolve the LC3-I and LC3-II bands.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell-Based GFP-FYVE Assay for PI3P Levels

This assay monitors the localization of a fluorescent PI3P biosensor to assess cellular VPS34 activity.

Materials:

  • Cells (e.g., U2OS or HeLa)

  • GFP-2xFYVE plasmid

  • Transfection reagent

  • Complete growth medium

  • VPS34 inhibitor

  • Fluorescence microscope

Procedure:

  • Transfection:

    • Plate cells on glass-bottom dishes or coverslips to be 60-80% confluent on the day of transfection.

    • Transfect the cells with the GFP-2xFYVE plasmid using a suitable transfection reagent according to the manufacturer's protocol.[18][19]

    • Allow 24-48 hours for protein expression.

  • Inhibitor Treatment:

    • Treat the transfected cells with the VPS34 inhibitor at various concentrations for the desired time (e.g., 1 hour). Include a DMSO vehicle control.

  • Imaging:

    • Image the live or fixed cells using a fluorescence microscope.

    • In untreated or vehicle-treated cells, the GFP-FYVE probe will appear as distinct puncta, representing its localization to PI3P-rich endosomal membranes.

    • In inhibitor-treated cells, the GFP signal will become diffuse throughout the cytoplasm as the PI3P levels decrease and the probe no longer localizes to endosomes.[11]

  • Quantification:

    • Quantify the change in GFP localization by measuring the number and intensity of puncta per cell or by analyzing the overall fluorescence distribution.

Visualizations

VPS34 Signaling Pathways

VPS34_Signaling cluster_upstream Upstream Signals cluster_core VPS34 Core Complexes cluster_complexI Complex I (Autophagy) cluster_complexII Complex II (Endocytosis) cluster_downstream Downstream Processes Nutrient Status Nutrient Status ComplexI VPS34-VPS15-Beclin1-ATG14L Nutrient Status->ComplexI regulates Growth Factors Growth Factors ComplexII VPS34-VPS15-Beclin1-UVRAG Growth Factors->ComplexII regulates VPS34 VPS34 VPS15 VPS15 Beclin1 Beclin1 ATG14L ATG14L PI3P PI3P ComplexI->PI3P produces UVRAG UVRAG ComplexII->PI3P produces Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation recruits effectors for Endosomal_Trafficking Endosomal Trafficking PI3P->Endosomal_Trafficking recruits effectors for VPS34 Inhibitors VPS34 Inhibitors VPS34 Inhibitors->ComplexI inhibit VPS34 Inhibitors->ComplexII inhibit

Caption: VPS34 forms two distinct complexes that regulate either autophagy or endocytosis.

Experimental Workflow for Assessing VPS34 Inhibition

Exp_Workflow cluster_assays Primary Assays cluster_interpretation Interpretation cluster_conclusions Conclusions start Start: Treat cells with VPS34 inhibitor western Western Blot: - LC3-I/LC3-II - p62 start->western gfp_fyve Microscopy: GFP-FYVE localization start->gfp_fyve lc3_inc LC3-II Increased? western->lc3_inc gfp_diffuse GFP-FYVE Diffuse? gfp_fyve->gfp_diffuse p62_inc p62 Increased? lc3_inc->p62_inc Yes check_inhibitor Check inhibitor potency/ concentration lc3_inc->check_inhibitor No autophagy_blocked Autophagic flux is blocked p62_inc->autophagy_blocked Yes p62_inc->check_inhibitor No vps34_inhibited Cellular VPS34 activity is inhibited gfp_diffuse->vps34_inhibited Yes gfp_diffuse->check_inhibitor No

Caption: A typical experimental workflow to confirm VPS34 inhibition in cells.

Troubleshooting Logic for Unexpected Phenotypes

Troubleshooting_Logic start Start: Unexpected phenotype observed with VPS34 inhibitor q1 Is the inhibitor highly selective? start->q1 off_target Consider off-target effects. - Test another selective inhibitor. - Check kinase selectivity profile. q1->off_target No q2 Have you confirmed inhibition of autophagy? q1->q2 Yes confirm_autophagy Perform Western blot for LC3-II and p62. q2->confirm_autophagy No q3 Could the phenotype be related to endocytosis? q2->q3 Yes test_endocytosis Perform endocytosis assays (e.g., transferrin uptake). q3->test_endocytosis Yes conclusion Phenotype is likely due to inhibition of endosomal trafficking. q3->conclusion No, reconsider other cellular roles of VPS34. test_endocytosis->conclusion Endocytosis is impaired

Caption: A decision tree to troubleshoot the origin of unexpected phenotypes.

References

how to prevent Autophinib degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Autophinib in solution, ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is practically insoluble in water and ethanol.[1][3] For optimal results, use fresh, high-purity DMSO, as moisture-absorbing DMSO can reduce solubility.[1]

Q2: How should I store this compound as a solid powder and in a stock solution to prevent degradation?

A2: Proper storage is critical to maintaining the stability of this compound.

  • Solid Powder: Store the lyophilized powder at -20°C in a desiccated environment. Under these conditions, it is stable for at least two to three years.[1][2][4]

  • Stock Solution: Prepare stock solutions in DMSO. For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, where they are stable for up to one year.[1][3][5] For shorter-term storage, -20°C is acceptable for up to six months.[1][2][4][5]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If you observe precipitation, especially after storage or during the preparation of working solutions, gentle warming and sonication can be used to aid redissolution.[3][5] To avoid precipitation when diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it is recommended to pre-warm both the stock solution and the diluent to 37°C before mixing.[3]

Q4: How should I prepare working solutions of this compound for in vitro and in vivo experiments?

A4:

  • In Vitro Experiments: For cell-based assays, dilute the DMSO stock solution directly into the pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%).

  • In Vivo Experiments: Due to its poor aqueous solubility, this compound requires specific formulations for in vivo use. It is strongly recommended to prepare these working solutions fresh on the day of use.[5] Common formulations involve a primary stock in DMSO, which is then diluted with co-solvents. Examples include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

    • 10% DMSO in corn oil.[1][5]

    • 5% DMSO, with other vehicles like PEG300 and Tween-80.[1]

Q5: Is this compound sensitive to light?

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results This compound degradation due to improper storage.Ensure stock solutions are aliquoted to prevent freeze-thaw cycles and stored at -80°C for long-term use or -20°C for short-term use.[1][2][4][5] Use solutions within the recommended storage period.
Precipitation in working solution Poor solubility in aqueous media.Pre-warm the DMSO stock and aqueous diluent to 37°C before mixing.[3] If precipitation occurs, use sonication to help redissolve the compound.[3][5] Consider adjusting the formulation for in vivo studies to improve solubility.
Loss of compound activity over time Possible degradation due to factors like pH, temperature, or light.Prepare working solutions fresh daily, especially for in vivo experiments.[5] Protect solutions from light and store them on ice during the experiment if not in use. Conduct stability studies under your specific experimental conditions (see Experimental Protocols).

Stability and Storage Summary

FormSolventStorage TemperatureStability Period
Powder N/A-20°C (desiccated)≥ 2-3 years[1][2][4]
Stock Solution DMSO-80°C1 year[1][3][5]
Stock Solution DMSO-20°C1-6 months[1][2][4][5]
Working Solution Aqueous Media / In vivo formulationN/APrepare fresh for daily use[5]

Experimental Protocols

While specific degradation pathways for this compound are not published, its stability can be assessed using standard analytical techniques.

Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Solutions: Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). Dilute this stock to a final concentration (e.g., 10 µM) in the solution of interest (e.g., cell culture medium, phosphate-buffered saline at different pH values).

  • Incubation: Incubate the solutions under various conditions you wish to test (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to light).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution. Immediately quench any potential degradation by mixing with a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.

  • Data Analysis: Quantify the peak area corresponding to this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks may signify degradation products. Calculate the half-life (t½) of this compound under each condition.

Visual Guides

Signaling Pathway of this compound Action

Autophinib_Pathway cluster_0 Autophagy Initiation cluster_1 Downstream Effect VPS34_Complex VPS34/Beclin-1 Complex PI3P Phosphatidylinositol 3-phosphate (PI3P) VPS34_Complex->PI3P Catalyzes Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Recruits effectors for Autophagy Autophagy Process Autophagosome_Formation->Autophagy Autophagosome_Formation->Inhibition_Effect Blocked This compound This compound This compound->Inhibition Inhibition->VPS34_Complex Inhibits Cell_Survival Cancer Cell Survival (under stress) Autophagy->Cell_Survival Promotes

Caption: Mechanism of this compound as a VPS34 inhibitor to block autophagy.

Experimental Workflow for Stability Assessment

Stability_Workflow prep 1. Prepare this compound Solution in Test Buffer incubate 2. Incubate under Defined Conditions (Temp, pH, Light) prep->incubate sample 3. Collect Aliquots at Time Points (t=0, 1, 2, 4, 8, 24h) incubate->sample quench 4. Quench Reaction & Store at -80°C sample->quench analyze 5. Analyze by HPLC-UV quench->analyze data 6. Quantify Peak Area & Calculate Half-Life analyze->data

Caption: Workflow for determining the stability of this compound in solution.

Troubleshooting Logic for this compound Degradation

Troubleshooting_Tree start Inconsistent Results or Loss of Activity? check_storage Is the stock solution stored correctly? (-80°C, aliquoted) start->check_storage check_age Is the solution within the recommended use-by period? check_storage->check_age Yes action_storage Action: Prepare fresh stock from powder. Aliquot & store at -80°C. check_storage->action_storage No check_prep Was the working solution prepared fresh? check_age->check_prep Yes action_age Action: Discard old solution. Prepare fresh stock. check_age->action_age No check_solubility Is there any visible precipitate? check_prep->check_solubility Yes action_prep Action: Prepare working solutions fresh daily. check_prep->action_prep No end_ok Consider other experimental variables. Conduct stability test for your conditions. check_solubility->end_ok No action_solubility Action: Use sonication/ warming. Pre-warm diluents to 37°C. check_solubility->action_solubility Yes

References

addressing cytotoxicity of Autophinib in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Autophinib, focusing on addressing its cytotoxicity in non-cancerous cells.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule inhibitor of autophagy.[1] It functions by targeting Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K).[1][2] VPS34 is crucial for the initiation of autophagy, specifically in the formation of autophagosomes.[2][3] By inhibiting VPS34, this compound blocks the production of phosphatidylinositol 3-phosphate (PI3P), which is essential for the recruitment of proteins necessary for autophagosome formation, thereby inhibiting the early stages of the autophagy process.[3]

2. What are the known IC50 and EC50 values for this compound?

The inhibitory concentrations of this compound have been determined in various assays:

Target/ProcessCell Line/SystemIC50/EC50
VPS34 (in vitro)Biochemical Assay19 nM
Starvation-induced Autophagy-90 nM
Rapamycin-induced Autophagy-40 nM
Apoptosis InductionMCF7 (cancer cell line)234 nM
Cell DeathStarved MCF7 (cancer cell line)264 nM

3. Is this compound cytotoxic to non-cancerous cells?

While much of the research on this compound has focused on its effects on cancer cells, it is plausible that it exhibits cytotoxicity in non-cancerous cells.[3][4] The mechanism of action, inhibition of the fundamental process of autophagy, is not specific to cancer cells. Some studies on other cytotoxic agents have shown similar effects on both cancerous and non-cancerous cell lines.[4] Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific non-cancerous cell model.

4. What are the potential off-target effects of this compound that might contribute to cytotoxicity?

While this compound is reported to be a selective inhibitor of VPS34, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[2] The antitumor effects of this compound are thought to be associated with more than just autophagy inhibition, suggesting the involvement of other signaling pathways.[3] Potential off-target effects could include the inhibition of other kinases or interference with other cellular processes that are not yet fully characterized. Researchers should consider the possibility of off-target effects when interpreting experimental results, particularly if unexpected cytotoxicity is observed.

Troubleshooting Guide: Managing Cytotoxicity in Non-Cancerous Cells

Issue 1: High levels of cytotoxicity observed in my non-cancerous cell line at concentrations intended for autophagy inhibition.

  • Possible Cause 1: Cell line sensitivity. Non-cancerous cell lines can vary significantly in their sensitivity to cytotoxic agents. Your cell line may be particularly sensitive to the inhibition of autophagy or to off-target effects of this compound.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the precise IC50 value for cytotoxicity in your specific cell line using a range of this compound concentrations. This will help you identify a therapeutic window where autophagy is inhibited with minimal cell death.

    • Time-course experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect. It's possible that shorter incubation times are sufficient to inhibit autophagy without causing significant cell death.

    • Compare with a positive control: Use a well-characterized cytotoxic agent as a positive control to ensure your cytotoxicity assay is performing as expected.

    • Consider a different VPS34 inhibitor: If unacceptable cytotoxicity persists, consider testing other VPS34 inhibitors such as SB02024 or PIK-III, as they may have different off-target profiles and cytotoxicity in your specific cell model.[5][6][7]

Issue 2: Difficulty in distinguishing between apoptosis and autophagy-related cell death.

  • Possible Cause: this compound has been shown to induce apoptosis in some cancer cell lines.[1] It is important to dissect the mechanism of cell death in your experimental system.

  • Troubleshooting Steps:

    • Use specific markers for apoptosis: Perform assays to detect markers of apoptosis, such as caspase-3/7 activation, PARP cleavage, or Annexin V staining.

    • Co-treatment with an apoptosis inhibitor: To determine if the observed cytotoxicity is apoptosis-dependent, co-treat the cells with this compound and a pan-caspase inhibitor like Z-VAD-FMK. A reduction in cell death would suggest an apoptotic mechanism.

    • Assess mitochondrial membrane potential: Use dyes like TMRE or JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

Issue 3: Inconsistent results in cytotoxicity assays.

  • Possible Cause: Inconsistent experimental setup, reagent quality, or cell health can lead to variable results.

  • Troubleshooting Steps:

    • Ensure consistent cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.

    • Verify this compound stock solution: Ensure your this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO.[2] Avoid repeated freeze-thaw cycles.

    • Optimize assay parameters: Optimize cell seeding density and assay incubation times to ensure you are working within the linear range of your chosen cytotoxicity assay.

    • Include appropriate controls: Always include vehicle controls (e.g., DMSO-treated cells) to account for any effects of the solvent.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic effect of this compound on adherent non-cancerous cells.

Materials:

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Assessment of Autophagy Inhibition by Western Blotting for LC3-II and p62

This protocol details the detection of key autophagy markers to confirm the inhibitory action of this compound.

Materials:

  • This compound

  • 6-well cell culture plates

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control. For monitoring autophagic flux, a late-stage autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) should be added to a subset of wells for the last few hours of the experiment.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Visualizations

Autophinib_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Autophagy Initiation Complex cluster_2 Autophagosome Formation Nutrient Deprivation Nutrient Deprivation ULK1 Complex ULK1 Complex Nutrient Deprivation->ULK1 Complex activates Rapamycin Rapamycin Rapamycin->ULK1 Complex activates VPS34 Complex VPS34 Complex ULK1 Complex->VPS34 Complex activates PI3P Production PI3P Production VPS34 Complex->PI3P Production Recruitment of Autophagy Proteins Recruitment of Autophagy Proteins PI3P Production->Recruitment of Autophagy Proteins Autophagosome Autophagosome Recruitment of Autophagy Proteins->Autophagosome This compound This compound This compound->VPS34 Complex inhibits

Caption: Mechanism of this compound action on the autophagy pathway.

Cytotoxicity_Workflow start Start: Seed non-cancerous cells prepare_treatment Prepare this compound serial dilutions start->prepare_treatment treat_cells Treat cells with this compound and controls prepare_treatment->treat_cells incubate Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve Dissolve formazan crystals with DMSO incubate_mtt->dissolve read_plate Measure absorbance at 570 nm dissolve->read_plate analyze Analyze data and determine IC50 read_plate->analyze

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic start High cytotoxicity observed in non-cancerous cells q1 Is this the first time using this cell line with this compound? start->q1 a1_yes Perform dose-response and time-course experiments to determine IC50 and optimal incubation time. q1->a1_yes Yes a1_no Check for inconsistencies in experimental setup (cell density, reagent prep). q1->a1_no No q2 Is the mechanism of cell death known? a1_yes->q2 a1_no->q2 a2_no Perform apoptosis assays (caspase activity, Annexin V) to differentiate from other forms of cell death. q2->a2_no No a2_yes Consider strategies to mitigate the specific cell death pathway if possible. q2->a2_yes Yes end Optimize experimental conditions or consider alternative inhibitors. a2_no->end a2_yes->end

Caption: Troubleshooting logic for unexpected this compound cytotoxicity.

References

troubleshooting inconsistent results in Autophinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Autophinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, a potent and selective autophagy inhibitor. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you overcome common challenges and ensure the reliability and consistency of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective autophagy inhibitor.[1] It functions by targeting and inhibiting the lipid kinase VPS34 (Vacuolar Protein Sorting 34), which is a class III PI 3-kinase crucial for the initiation of autophagy.[2][3][4] By inhibiting VPS34, this compound prevents the formation of autophagosomes, thereby blocking the autophagic process at an early stage.[2][5] It is an ATP-competitive inhibitor of VPS34.[1][5]

Q2: What are the recommended working concentrations for this compound in cell culture experiments?

The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies have used concentrations ranging from the nanomolar to the low micromolar range. For example, in A549 cells, a working concentration of 5 μM was used, which caused ≤ 30% cell death after one day of treatment.[2] In HeLa cells, a concentration of 30 μM was used for an 18-hour incubation.[5] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[3] For stock solutions, it is recommended to dissolve this compound in fresh, high-quality DMSO to a concentration of 5 mg/mL (14.42 mM) or 20 mM.[3][5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for long-term storage (months to years) or at +4°C for short-term storage (days to weeks).[6][7] When stored at -80°C, the stock solution is stable for up to one year, and at -20°C, for up to six months.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1]

Q4: What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various assays:

Target/AssayIC50 Value
VPS34 (in vitro)19 nM[1][2][3][5]
Rapamycin-induced autophagy40 nM[1][2][3][5]
Starvation-induced autophagy90 nM[1][2][5]

Q5: Are there any known off-target effects of this compound?

While this compound is described as a selective VPS34 inhibitor, it is crucial to consider potential off-target effects, as with any small molecule inhibitor.[5] Some studies suggest that the antitumor effect of this compound may not solely be due to autophagy inhibition, indicating the possibility of other signaling pathways being affected.[2] Researchers should include appropriate controls to validate that the observed effects are indeed due to the inhibition of autophagy. It is important to note that some autophagy inhibitors have been found to have off-target effects; for instance, some SHP2 allosteric inhibitors can block autophagic flux in an SHP2-independent manner.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Autophagy

Possible Cause 1: Suboptimal this compound Concentration

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. A typical starting point is to test a range from 100 nM to 10 µM. Monitor both a marker of autophagy induction (e.g., LC3-II accumulation) and a marker of cell viability to find a concentration that effectively inhibits autophagy without causing significant cytotoxicity.

Possible Cause 2: Improper Preparation or Storage of this compound

  • Solution: Ensure that the this compound stock solution is prepared in fresh, anhydrous DMSO.[5] Aliquot the stock solution to minimize freeze-thaw cycles.[1][7] For working solutions, especially for in vivo studies, prepare them fresh before each experiment.[1]

Possible Cause 3: Cell Line-Specific Differences

  • Solution: The response to autophagy inhibitors can be cell-type dependent.[10] If you are not observing the expected effect, consider testing a different cell line that has been previously shown to be responsive to this compound or other VPS34 inhibitors.

Experimental Workflow for Optimizing this compound Concentration

G cluster_0 Preparation cluster_1 Cell Treatment cluster_2 Analysis cluster_3 Conclusion A Prepare fresh serial dilutions of this compound B Seed cells and allow to attach A->B C Treat cells with different concentrations of this compound B->C D Include positive (e.g., starvation) and negative controls C->D E Perform LC3-II Western Blot D->E F Perform cell viability assay (e.g., MTT, Trypan Blue) D->F G Determine optimal concentration (inhibition without significant toxicity) E->G F->G

Caption: Workflow for determining the optimal this compound concentration.

Issue 2: Difficulty in Interpreting LC3-II Western Blot Results

Possible Cause 1: Misinterpretation of LC3-II Levels

An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes.[11][12][13] Conversely, low levels of LC3-II could mean either inhibition of autophagy or a high rate of autophagic flux.[11]

  • Solution: Autophagy Flux Assay. To distinguish between these possibilities, it is essential to perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a late-stage autophagy inhibitor, such as Bafilomycin A1 or Chloroquine, which prevents the degradation of LC3-II in the lysosome.[11][13] If this compound is effectively inhibiting autophagosome formation, there will be no significant accumulation of LC3-II even in the presence of a lysosomal inhibitor.

Detailed Protocol: Autophagy Flux Assay by Western Blot

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment Groups:

    • Control (vehicle treated)

    • Autophagy inducer (e.g., starvation, Rapamycin)

    • This compound

    • Autophagy inducer + this compound

    • Lysosomal inhibitor (e.g., Bafilomycin A1)

    • Autophagy inducer + Lysosomal inhibitor

    • This compound + Lysosomal inhibitor

    • Autophagy inducer + this compound + Lysosomal inhibitor

  • Incubation: Treat the cells for the desired period. The incubation time with the lysosomal inhibitor should be optimized (typically 2-4 hours) to prevent cytotoxicity.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blot: Perform SDS-PAGE and Western blotting using an antibody specific for LC3. It is crucial to use a gel system that provides good separation of LC3-I and LC3-II.[14]

  • Analysis: Quantify the LC3-II band intensity and normalize it to a loading control (e.g., β-actin). The difference in LC3-II levels between samples with and without the lysosomal inhibitor represents the autophagic flux.

Signaling Pathway of Autophagy Inhibition by this compound

G cluster_0 Autophagy Induction cluster_1 Autophagy Pathway cluster_2 Inhibitors Inducer Starvation / Rapamycin ULK1 ULK1 Complex Inducer->ULK1 VPS34 VPS34 Complex ULK1->VPS34 Autophagosome Autophagosome Formation VPS34->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Degradation Degradation Autolysosome->Degradation This compound This compound This compound->VPS34 Late_Inhibitor Bafilomycin A1 / Chloroquine Late_Inhibitor->Autolysosome

Caption: this compound inhibits the VPS34 complex in the autophagy pathway.

Issue 3: Unexpected Results with p62/SQSTM1 Accumulation Assays

Background: p62/SQSTM1 is a protein that is selectively degraded by autophagy.[15] Therefore, inhibition of autophagy is expected to lead to an accumulation of p62.[15][16]

Possible Cause 1: Insufficient Treatment Time

  • Solution: The accumulation of p62 may take longer to become apparent compared to changes in LC3-II levels. Extend the incubation time with this compound and perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing p62 accumulation.

Possible Cause 2: Transcriptional Regulation of p62

  • Solution: p62 expression can be regulated at the transcriptional level by various stress conditions, which can complicate the interpretation of its protein levels as a sole marker of autophagic flux.[17][18] It is recommended to always use p62 data in conjunction with LC3-II flux assays for a more reliable assessment of autophagy.

Possible Cause 3: Proteasomal Degradation

  • Solution: While p62 is primarily degraded via autophagy, under certain conditions, it can also be degraded by the proteasome. To confirm that the observed changes in p62 levels are autophagy-dependent, you can use a proteasome inhibitor (e.g., MG132) as a control.

Logical Relationship for Interpreting Autophagy Assays

G cluster_0 Observations cluster_1 Intermediate Conclusion cluster_2 Final Conclusion A Increased LC3-II C Decreased Autophagic Flux A->C B Increased p62 B->C D Autophagy Inhibition C->D

Caption: Interpreting combined LC3-II and p62 data for autophagy inhibition.

By following these guidelines and troubleshooting steps, researchers can enhance the consistency and reliability of their this compound experiments. For further assistance, please consult the relevant product datasheets and published literature.

References

optimizing incubation time for Autophinib treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Autophinib in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of autophagy.[1][2] It functions by targeting the lipid kinase VPS34 (Vacuolar Protein Sorting 34), which is a crucial component of the class III phosphatidylinositol 3-kinase (PI3K-III) complex.[1][3] By inhibiting VPS34, this compound blocks the formation of the pre-autophagosomal membrane, which is an essential early step in the autophagy pathway. This ultimately leads to the inhibition of autophagosome formation.[1][3]

Q2: What are the typical working concentrations for this compound?

The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, published studies provide a starting point:

  • A549 cells: 5 µM was used for a 3-day treatment to study effects on stemness, with autophagy inhibition confirmed after 4 hours of serum starvation.

  • HeLa cells: 30 µM was used for an 18-hour incubation.[1]

  • MCF7-LC3 cells: A dose-dependent inhibition of LC3 lipidation was observed in the range of 0.01-1 µM.[2]

It is recommended to perform a dose-response experiment to determine the lowest effective concentration that inhibits autophagy without causing significant cytotoxicity in your specific cell line.

Q3: How can I verify that this compound is effectively inhibiting autophagy in my experiment?

The most common method to verify autophagy inhibition is by Western blot analysis of key autophagy markers:

  • LC3-II: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to the autophagosomal membrane. An increase in LC3-II levels is a hallmark of autophagosome formation. Effective inhibition by this compound should prevent the accumulation of LC3-II that would otherwise be induced by an autophagy stimulus (e.g., starvation, rapamycin).

  • p62/SQSTM1: This protein is a selective autophagy receptor that is degraded during the autophagic process. Therefore, a decrease in p62 levels is indicative of active autophagy. Inhibition of autophagy by this compound will lead to the accumulation of p62.

Troubleshooting Guide: Optimizing Incubation Time

Issue: I am unsure of the optimal incubation time for this compound in my cell line.

Solution: The optimal incubation time for this compound is a critical parameter that depends on the specific cell line, the experimental endpoint, and the basal rate of autophagy. A time-course experiment is essential to determine the ideal duration of treatment.

Experimental Protocol: Time-Course Analysis of Autophagy Inhibition

This protocol outlines a systematic approach to determine the optimal incubation time for this compound.

1. Cell Seeding:

  • Plate your cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.

2. Autophagy Induction (Optional but Recommended):

  • To observe a clear inhibitory effect, it is often beneficial to induce autophagy. This can be achieved by:
  • Starvation: Replace the complete growth medium with a nutrient-deficient medium (e.g., Earle's Balanced Salt Solution - EBSS or Hank's Balanced Salt Solution - HBSS) for a period known to induce autophagy in your cell line (typically 2-4 hours).
  • Pharmacological Induction: Treat cells with an autophagy inducer such as rapamycin (e.g., 100 nM).

3. This compound Treatment:

  • Treat the cells with your predetermined optimal concentration of this compound for a range of time points. A suggested time course could be: 0, 2, 4, 8, 12, and 24 hours.
  • Include a vehicle control (e.g., DMSO) for each time point.

4. Cell Lysis and Protein Quantification:

  • At each time point, wash the cells with ice-old PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

5. Western Blot Analysis:

  • Perform SDS-PAGE and Western blotting to analyze the protein levels of LC3-I, LC3-II, and p62. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

6. Data Analysis and Interpretation:

  • Quantify the band intensities for LC3-II and p62 and normalize them to the loading control.
  • For autophagy induction conditions: Look for the earliest time point at which this compound treatment prevents the increase in the LC3-II/LC3-I ratio and the degradation of p62 compared to the induced, untreated control.
  • For basal autophagy conditions: Observe the time point at which p62 levels begin to accumulate significantly compared to the vehicle-treated control.

Data Presentation: Expected Results of a Time-Course Experiment

The following table summarizes the expected outcomes of a successful time-course experiment to optimize this compound incubation time.

Treatment Time (hours)Vehicle Control (Induced Autophagy)This compound Treated (Induced Autophagy)Interpretation
0 Basal LC3-II, Basal p62Basal LC3-II, Basal p62Baseline levels.
2 Increased LC3-II, Decreased p62Basal LC3-II, Basal p62Autophagy is induced; this compound shows early inhibition.
4 High LC3-II, Low p62Basal LC3-II, Basal p62Strong autophagy induction; this compound maintains inhibition.
8 Sustained High LC3-II, Low p62Basal LC3-II, Increased p62This compound effectively blocks autophagic flux, leading to p62 accumulation.
12 Variable LC3-II, Low p62Basal LC3-II, High p62Continued effective inhibition.
24 Variable LC3-II, Low p62Basal LC3-II, High p62Long-term inhibition is maintained.

Visualizing Key Processes

To further aid in understanding the experimental design and the mechanism of this compound, the following diagrams are provided.

Autophinib_Mechanism cluster_0 Autophagy Induction cluster_1 Autophagosome Formation Nutrient Starvation Nutrient Starvation ULK1 Complex ULK1 Complex Nutrient Starvation->ULK1 Complex activates Rapamycin Rapamycin Rapamycin->ULK1 Complex activates VPS34 Complex VPS34 Complex ULK1 Complex->VPS34 Complex activates Phagophore Phagophore VPS34 Complex->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome matures into This compound This compound This compound->VPS34 Complex inhibits

Caption: Mechanism of this compound action in the autophagy pathway.

Time_Course_Workflow cluster_workflow Experimental Workflow A 1. Seed Cells B 2. Induce Autophagy (e.g., Starvation) A->B C 3. Treat with this compound (Time Course: 0, 2, 4, 8, 12, 24h) B->C D 4. Cell Lysis C->D E 5. Western Blot for LC3-II and p62 D->E F 6. Analyze Results E->F

Caption: Workflow for optimizing this compound incubation time.

References

Validation & Comparative

A Comparative Guide to Autophagy Inhibitors: Autophinib vs. 3-Methyladenine (3-MA)

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate field of cellular biology, the process of autophagy—a fundamental mechanism for cellular homeostasis and recycling—has garnered significant attention. The ability to modulate this pathway is crucial for research into a myriad of diseases, including cancer and neurodegenerative disorders. This guide provides an objective comparison of two prominent autophagy inhibitors, Autophinib and 3-methyladenine (3-MA), supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Both this compound and 3-MA exert their inhibitory effects on autophagy at the early stages of autophagosome formation, but their primary targets and specificity differ significantly.

This compound is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a class III phosphatidylinositol 3-kinase (PI3K)[1][2][3]. VPS34 is a crucial lipid kinase involved in the initial steps of autophagy, specifically in the formation of the pre-autophagosomal membrane[4]. By targeting VPS34 in an ATP-competitive manner, this compound effectively blocks the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid for the recruitment of autophagy-related proteins and the subsequent formation of autophagosomes[1][4]. It is considered an inhibitor of autophagosome formation and does not affect the later stages involving autolysosomes[1].

3-Methyladenine (3-MA) is a widely used autophagy inhibitor that also targets class III PI3K to block autophagosome formation[5][6][7]. However, 3-MA exhibits a more complex and less specific mechanism of action. It is known to inhibit both class I and class III PI3Ks[6][8][9]. This dual activity can lead to context-dependent effects. While inhibition of class III PI3K suppresses autophagy, prolonged inhibition of class I PI3K can, under certain conditions, actually promote autophagy by downregulating the mTOR signaling pathway, a key negative regulator of the process[6][8]. This gives 3-MA a dual role in modulating autophagy, inhibiting starvation-induced autophagy while potentially promoting it under nutrient-rich conditions with prolonged treatment[6][8].

Specificity and Off-Target Effects

The utility of a pharmacological inhibitor is heavily dependent on its specificity. In this regard, this compound demonstrates a more favorable profile.

This compound has been shown to be highly selective for VPS34, with no significant activity against other lipid kinases, mTOR, or TBK1[1]. This high specificity makes it a more precise tool for studying the direct consequences of VPS34 inhibition in autophagy.

3-MA , conversely, has well-documented off-target effects, most notably its inhibition of class I PI3Ks[6][8][9]. This can confound experimental results, as the PI3K/Akt/mTOR pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, and survival[10][11]. Furthermore, studies have indicated that 3-MA can induce cellular responses, such as caspase-dependent cell death, independently of its effects on autophagy[6][12]. This lack of specificity necessitates careful interpretation of data generated using 3-MA.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and 3-MA, highlighting the higher potency of this compound.

ParameterThis compound3-Methyladenine (3-MA)Reference
Target VPS34 (Class III PI3K)Class III and Class I PI3Ks[1][6]
IC50 (VPS34) 19 nMNot consistently reported for isolated enzyme[1][3]
IC50 (Starvation-induced Autophagy) 90 nMTypically used at mM concentrations (e.g., 5 mM)[1][13]
IC50 (Rapamycin-induced Autophagy) 40 nMNot consistently reported[1][13]
Common Working Concentration 0.01 - 1 µM5 - 10 mM[9][13]

Experimental Protocols

To ensure reproducibility and accurate interpretation of results when comparing autophagy inhibitors, standardized experimental protocols are essential. Below is a detailed methodology for a common assay used to monitor autophagy.

LC3-II Immunoblotting for Autophagic Flux

This protocol allows for the quantification of autophagic flux by measuring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. Therefore, it is crucial to perform the assay in the presence and absence of a late-stage autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) to measure autophagic flux.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound and/or 3-MA

  • Bafilomycin A1 or Chloroquine (lysosomal inhibitors)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-β-actin (or other loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Treat cells with the desired concentrations of this compound or 3-MA for the specified duration.

    • For autophagic flux measurement, include a set of wells co-treated with the inhibitor and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the experiment.

    • Include appropriate vehicle controls (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on a 15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for LC3-II, p62, and the loading control. Normalize the LC3-II and p62 levels to the loading control. Autophagic flux can be determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental designs involved in autophagy research.

Autophagy_Pathway cluster_initiation Initiation cluster_nucleation Nucleation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation ULK1_complex ULK1 Complex VPS34_complex VPS34-Beclin 1 Complex ULK1_complex->VPS34_complex PI3P PI3P VPS34_complex->PI3P Phagophore Phagophore PI3P->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome This compound This compound This compound->VPS34_complex Three_MA 3-MA Three_MA->VPS34_complex

Caption: Autophagy pathway showing the inhibitory action of this compound and 3-MA on the VPS34 complex.

PI3K_Pathway RTK Receptor Tyrosine Kinase Class_I_PI3K Class I PI3K RTK->Class_I_PI3K PIP3 PIP3 Class_I_PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Autophagy Autophagy mTORC1->Autophagy Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Three_MA 3-MA Three_MA->Class_I_PI3K

Caption: The PI3K/Akt/mTOR pathway, highlighting the off-target inhibitory effect of 3-MA on Class I PI3K.

Experimental_Workflow start Seed Cells in Multi-well Plates treatment Treat with: - Vehicle (Control) - this compound - 3-MA start->treatment incubation Incubate for Desired Time Period treatment->incubation add_lyso_inhibitor Add Lysosomal Inhibitor (for flux measurement) incubation->add_lyso_inhibitor lysis Cell Lysis and Protein Quantification add_lyso_inhibitor->lysis western_blot Western Blot for LC3-II and p62 lysis->western_blot analysis Densitometry and Data Analysis western_blot->analysis end Compare Efficacy of This compound vs. 3-MA analysis->end

Caption: A typical experimental workflow for comparing the effects of this compound and 3-MA on autophagy.

Conclusion and Recommendations

The selection of an autophagy inhibitor should be guided by the specific research question and the need for target specificity.

This compound emerges as a superior choice for studies requiring precise and selective inhibition of autophagy initiation. Its high potency and specificity for VPS34 minimize the risk of off-target effects, leading to more reliable and interpretable data[1]. It is the recommended tool for elucidating the specific roles of VPS34-mediated autophagy in various biological processes.

3-Methyladenine (3-MA) , while historically significant and widely used, should be employed with caution. Its inhibition of both class I and class III PI3Ks can lead to complex cellular responses that may not be solely attributable to autophagy inhibition[6][8]. Researchers using 3-MA must perform rigorous control experiments to account for its off-target effects on the PI3K/Akt/mTOR pathway and other cellular functions. While it can still be a useful tool, particularly for initial exploratory studies, its limitations must be acknowledged in the interpretation of the results.

References

A Comparative Analysis of Autophinib and SAR405: Potent Inhibitors of Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of autophagy research, the development of specific and potent small molecule inhibitors is crucial for dissecting the intricate signaling pathways and exploring therapeutic applications. Among the leading investigational compounds are Autophinib and SAR405, both targeting the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (VPS34 or PIK3C3), a key enzyme in the initiation of autophagy. This guide provides a detailed comparative study of this compound and SAR405, presenting their performance based on experimental data, outlining experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action and Target Specificity

Both this compound and SAR405 are ATP-competitive inhibitors of VPS34, effectively blocking its lipid kinase activity.[1][2] This inhibition prevents the production of phosphatidylinositol 3-phosphate (PtdIns3P), a critical step for the recruitment of downstream autophagy-related proteins and the formation of the autophagosome.[3]

SAR405 is described as a first-in-class, highly potent, and selective VPS34 inhibitor.[2][4][5] It exhibits exquisite selectivity over other lipid and protein kinases, including class I and II PI3Ks and mTOR, even at concentrations significantly higher than its Kd for VPS34.[4][6] This high specificity makes SAR405 a valuable tool for studying the precise roles of VPS34 in cellular processes.[7]

This compound is also a potent and selective autophagy inhibitor that targets VPS34.[1][8][9] It was identified through a phenotypic screen for compounds that inhibit the formation of LC3 puncta, a hallmark of autophagosome formation.[10][11] While primarily targeting VPS34, it is important for researchers to consider its broader kinase selectivity profile in the context of their specific experimental systems.

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and SAR405, providing a direct comparison of their potency in various assays.

Parameter This compound SAR405 Reference
Target VPS34 (PIK3C3)VPS34 (PIK3C3)[1][2]
Mechanism ATP-competitive inhibitorATP-competitive inhibitor[1][2]
In Vitro IC50 (VPS34) 19 nM1.2 nM[1][2]
Binding Affinity (Kd) Not Reported1.5 nM[2][5]

Table 1: In Vitro Potency and Binding Affinity

Assay This compound IC50 SAR405 IC50 Reference
Starvation-induced Autophagy 90 nM419 nM (GFP-LC3 HTS)[1][2]
Rapamycin-induced Autophagy 40 nM42 nM (mTOR inhibitor-induced)[1][2]
GFP-FYVE Cellular Assay Not Reported27 nM[7][12]

Table 2: Cellular Potency in Autophagy Assays

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of these inhibitors and a typical experimental approach, the following diagrams are provided in DOT language.

Autophagy Signaling Pathway cluster_0 Autophagy Induction cluster_1 Vesicle Nucleation cluster_2 Autophagosome Formation Stress/Starvation Stress/Starvation mTORC1 mTORC1 Stress/Starvation->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits VPS34 Complex I VPS34/PIK3C3 Complex I ULK1 Complex->VPS34 Complex I activates PtdIns3P PtdIns3P VPS34 Complex I->PtdIns3P produces WIPIs WIPIs PtdIns3P->WIPIs recruits ATG Proteins ATG Proteins WIPIs->ATG Proteins recruit LC3-I LC3-I ATG Proteins->LC3-I lipidate LC3-II LC3-II LC3-I->LC3-II Autophagosome Autophagosome LC3-II->Autophagosome incorporates into This compound This compound This compound->VPS34 Complex I inhibits SAR405 SAR405 SAR405->VPS34 Complex I inhibits

Caption: Autophagy signaling pathway and points of inhibition by this compound and SAR405.

Experimental Workflow cluster_readouts Readouts Cell Culture Cell Culture Induce Autophagy Induce Autophagy (Starvation or Rapamycin) Cell Culture->Induce Autophagy Inhibitor Treatment Treat with this compound or SAR405 Induce Autophagy->Inhibitor Treatment Incubation Incubation Inhibitor Treatment->Incubation Western Blot Western Blot (LC3-II, p62) Incubation->Western Blot Immunofluorescence Immunofluorescence (LC3 puncta) Incubation->Immunofluorescence FYVE Domain Assay GFP-FYVE Assay (PtdIns3P levels) Incubation->FYVE Domain Assay

Caption: A typical experimental workflow for evaluating this compound and SAR405.

Detailed Experimental Protocols

In Vitro VPS34 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against recombinant VPS34.

Materials:

  • Recombinant human VPS34 enzyme

  • Phosphatidylinositol (PtdIns) substrate

  • ATP (with [γ-32P]ATP for radiometric assay or cold ATP for ADP-Glo assay)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, SAR405) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper

Procedure (ADP-Glo™ Assay):

  • Prepare serial dilutions of this compound and SAR405 in DMSO.

  • In a 384-well plate, add 5 µL of kinase buffer containing the test compound and recombinant VPS34 enzyme.

  • Initiate the reaction by adding 5 µL of kinase buffer containing PtdIns substrate and ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Autophagy Assay (LC3 Puncta Formation)

Objective: To assess the inhibitory effect of the compounds on autophagy induction in a cellular context.

Materials:

  • Cells stably expressing GFP-LC3 (e.g., HeLa, MCF7)

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or Rapamycin

  • This compound and SAR405

  • Fixative (e.g., 4% paraformaldehyde)

  • DAPI for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed GFP-LC3 expressing cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • To induce autophagy, replace the complete medium with starvation medium (EBSS) or treat with an mTOR inhibitor like Rapamycin or AZD8055.[2][6]

  • Simultaneously, treat the cells with a range of concentrations of this compound or SAR405. Include a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 2-4 hours).[6]

  • Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Stain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the number and intensity of GFP-LC3 puncta per cell.

  • Determine the IC50 values for the inhibition of LC3 puncta formation.

Western Blot for LC3-II and p62

Objective: To measure the effect of the inhibitors on the levels of autophagy markers LC3-II and p62.

Materials:

  • Cell line of interest (e.g., MCF7, H1299)[2][8]

  • Autophagy inducers (starvation medium or mTOR inhibitors)

  • This compound and SAR405

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against LC3 and p62/SQSTM1

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Plate cells and allow them to attach.

  • Induce autophagy and treat with various concentrations of this compound or SAR405 as described in the LC3 puncta formation assay.

  • After the treatment period, wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against LC3 and p62.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities for LC3-II (lipidated form) and p62. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Conclusion

Both this compound and SAR405 are potent and selective inhibitors of VPS34, making them invaluable tools for the study of autophagy. SAR405 demonstrates exceptional potency at the enzymatic level, while both compounds effectively inhibit autophagy in cellular models.[1][2] The choice between these inhibitors may depend on the specific experimental context, including the cell type and the desired concentration range. For researchers aiming to specifically probe the function of VPS34 with minimal off-target effects, the high selectivity of SAR405 is a significant advantage.[4][13] this compound, identified through a phenotypic screen, also provides a robust option for inhibiting autophagosome formation.[10][11] The provided data and protocols offer a solid foundation for the comparative evaluation and application of these important research compounds.

References

cross-validation of Autophinib's efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Autophinib, a potent and selective autophagy inhibitor, with other commonly used autophagy modulators. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs.

Abstract

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in both normal physiology and various diseases, including cancer. Pharmacological modulation of autophagy is a key area of research for developing novel therapeutic strategies. This compound has emerged as a novel chemotype that potently inhibits autophagy by targeting the lipid kinase VPS34, a crucial component of the autophagosome formation machinery.[1][2][3] This guide details the efficacy of this compound in different cell lines and provides a comparative analysis with other autophagy inhibitors targeting different stages of the autophagy pathway.

Mechanism of Action: this compound and Alternatives

This compound is an ATP-competitive inhibitor of Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase.[4][5] VPS34 is essential for the initiation of autophagy, specifically in the formation of the phagophore, the precursor to the autophagosome. By inhibiting VPS34, this compound effectively blocks the early stages of autophagy, preventing the formation of autophagosomes.[1]

In contrast, other autophagy inhibitors target different stages of the pathway:

  • ULK1/2 Inhibitors (e.g., SBI-0206965, MRT68921): These inhibitors target the Unc-51-like autophagy activating kinases 1 and 2 (ULK1/2), which are upstream of VPS34 and are critical for the initiation of the autophagy cascade.[6][7]

  • Lysosomotropic Agents (e.g., Siramesine, IITZ-01, Chloroquine): These compounds act at the late stage of autophagy. They are weak bases that accumulate in the acidic environment of lysosomes, raising the lysosomal pH and inhibiting the activity of lysosomal hydrolases. This prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their cargo.[8][9][10]

Comparative Efficacy of Autophagy Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in various cell lines and assays. This data is compiled from multiple studies and provides a quantitative comparison of their potency.

InhibitorTargetAssay/Cell LineIC50Reference
This compound VPS34Starvation-induced autophagy90 nM[1][11][12][13]
Rapamycin-induced autophagy40 nM[1][11][12][13]
in vitro VPS34 kinase assay19 nM[1][11][12][13]
HeLa cellsNot specified[1]
MCF7 cellsNot specified[3]
A549 cells (cytotoxicity)~5 µM[13]
SBI-0206965 ULK1/ULK2ULK1 kinase assay108 nM[6][14][15]
ULK2 kinase assay711 nM[14][15]
A549 cells (cytotoxicity)6.78 µM[14]
MRT68921 ULK1/ULK2ULK1 kinase assay2.9 nM[7]
ULK2 kinase assay1.1 nM[7]
IITZ-01 LysosomePI3Kγ2.62 µM[1][16]
MCF-7 (cell growth)1.0 µM[5]
MDA-MB-231 (cell growth)1.5 µM[5]
PC-3 (cell growth)0.8 µM[5]
DU-145 (cell growth)1.0 µM[5]
HT-29 (cell growth)1.1 µM[5]
HGC-27 (cell growth)0.8 µM[5]
Siramesine Sigma-2 receptor/LysosomeSigma-2 receptor binding0.12 nM[17]
A549 cells (cytotoxicity)~0.5 µM[13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

LC3 Turnover Assay by Western Blot

This assay is a cornerstone for monitoring autophagy. It measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF7, A549) to semi-confluency. Treat cells with the autophagy inhibitor (e.g., this compound) at various concentrations for a predetermined time. Include a positive control (e.g., starvation or rapamycin treatment) and a negative control (untreated cells). For autophagic flux assessment, a set of wells should also be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3B overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL detection reagent. Quantify the band intensities for LC3-I and LC3-II using densitometry software. The accumulation of LC3-II in the presence of Bafilomycin A1 compared to its absence indicates the autophagic flux.

p62/SQSTM1 Degradation Assay

p62 (also known as SQSTM1) is a protein that is selectively degraded by autophagy. Therefore, its accumulation can indicate an inhibition of autophagy.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the LC3 turnover assay.

  • Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3 turnover assay.

  • SDS-PAGE and Western Blot: Follow the same procedure as for the LC3 turnover assay, using a 10% SDS-polyacrylamide gel.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against p62/SQSTM1 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.

  • Detection and Analysis: Visualize and quantify the p62 and loading control bands. A decrease in p62 levels indicates active autophagy, while an accumulation suggests autophagy inhibition.

Autophagic Flux Assay with Bafilomycin A1

This assay is crucial to distinguish between an induction of autophagosome formation and a blockage of autophagosome degradation. Bafilomycin A1 is a V-ATPase inhibitor that prevents the acidification of lysosomes, thereby blocking the degradation of autophagosomes.

Protocol:

  • Experimental Setup: For each experimental condition (e.g., untreated, treated with this compound), prepare two sets of cell cultures.

  • Treatment: Treat one set of cells with the experimental compound (e.g., this compound). In the other set, co-treat the cells with the experimental compound and Bafilomycin A1 (100 nM) for the final 4 hours of the experiment.

  • Assay: Perform either the LC3 turnover assay or a fluorescence microscopy-based assay for LC3 puncta.

  • Analysis: Compare the levels of LC3-II (or the number of LC3 puncta) in the cells treated with the experimental compound alone versus those co-treated with Bafilomycin A1. A significant increase in LC3-II in the presence of Bafilomycin A1 indicates that the experimental compound is allowing for the formation of autophagosomes which are then blocked from degradation (i.e., there is autophagic flux). If there is no significant difference, it suggests the compound is inhibiting an early stage of autophagy, preventing autophagosome formation.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the autophagy signaling pathway and the points of intervention for this compound and its alternatives.

Autophagy_Pathway cluster_initiation Initiation cluster_nucleation Nucleation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation ULK1/2 Complex ULK1/2 Complex VPS34 Complex VPS34 Complex ULK1/2 Complex->VPS34 Complex activates PI3P PI3P VPS34 Complex->PI3P produces Phagophore Phagophore PI3P->Phagophore recruits effectors for Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome MRT68921 MRT68921 MRT68921->ULK1/2 Complex This compound This compound This compound->VPS34 Complex Siramesine Siramesine Siramesine->Lysosome IITZ-01 IITZ-01 IITZ-01->Lysosome Chloroquine Chloroquine Chloroquine->Lysosome SBI-0206965 SBI-0206965 SBI-0206965->ULK1/2 Complex

Caption: Autophagy signaling pathway and inhibitor targets.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_quantification Data Quantification A Plate Cells B Treat with Inhibitor (e.g., this compound) A->B C Co-treat with Bafilomycin A1 (for flux assay) B->C D Cell Lysis & Protein Quantification C->D F Fluorescence Microscopy (LC3 puncta) C->F E Western Blot for LC3 & p62 D->E G Densitometry Analysis E->G H Puncta Quantification F->H

Caption: Experimental workflow for assessing autophagy inhibition.

Inhibitor_Comparison cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Autophagy Pathway Autophagy Pathway This compound This compound This compound->Autophagy Pathway Inhibit Nucleation VPS34 Block VPS34 Block This compound->VPS34 Block ULK1/2 Inhibitors ULK1/2 Inhibitors ULK1/2 Inhibitors->Autophagy Pathway Inhibit Initiation ULK1/2 Block ULK1/2 Block ULK1/2 Inhibitors->ULK1/2 Block Lysosomotropic Agents Lysosomotropic Agents Lysosomotropic Agents->Autophagy Pathway Inhibit Degradation Lysosomal Dysfunction Lysosomal Dysfunction Lysosomotropic Agents->Lysosomal Dysfunction

Caption: Logical comparison of inhibitor mechanisms.

References

comparing the apoptotic effects of Autophinib to other inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the apoptotic effects of Autophinib, a potent autophagy inhibitor, with other apoptosis-inducing agents. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

Mechanism of Action: this compound

This compound is a novel and potent small-molecule inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), Vacuolar Protein Sorting 34 (Vps34).[1][2][3][4] Vps34 is a critical lipid kinase that generates phosphatidylinositol 3-phosphate (PI3P), a phospholipid essential for the initiation and progression of autophagy.[1] By inhibiting Vps34, this compound effectively blocks the formation of autophagosomes, the key structures responsible for sequestering cellular components for degradation.[3] This disruption of the autophagic flux leads to an accumulation of damaged organelles and misfolded proteins, causing severe cellular stress that ultimately triggers the intrinsic pathway of apoptosis.[1]

Autophinib_Mechanism cluster_0 Cellular Process cluster_1 Cellular Outcome This compound This compound Vps34 Vps34 Kinase This compound->Vps34 Inhibits PI3P PI3P Production Vps34->PI3P Autophagosome Autophagosome Formation PI3P->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Block Autophagy Blocked Stress Cellular Stress (Proteostasis Failure) Block->Stress Caspase Caspase Activation Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound inhibits Vps34, blocking autophagy and inducing apoptosis.

Data Presentation: Quantitative Comparison

The pro-apoptotic potency of this compound is demonstrated in the following tables, which compare its effects against other autophagy inhibitors and standard apoptosis inducers across various metrics.

Table 1: Comparison of this compound with Other Autophagy Inhibitors in A549 Cells

This table summarizes data from a study comparing this compound to other autophagy modulators in A549 human lung carcinoma cells.

CompoundPrimary MechanismCaspase-3 Activity (Fold Change vs. Control)[1]Spheroid Formation Ability[1]
This compound Vps34 Inhibitor ~3.0 Significantly Blocked
SBI-0206965ULK1/2 Inhibitor~2.0Reduced
SiramesineLysosomotropic Agent~2.0Reduced
MRT68921ULK1/2 Inhibitor~2.0Reduced
IITZ-01Lysosomotropic Agent~2.0Reduced
Data derived from studies on A549 cancer cells treated for 24 hours. Spheroid formation was assessed after pretreatment.

Table 2: Comparison of this compound with Standard Apoptosis Inducers

This table provides a broader context by comparing the apoptotic activity of this compound with well-established inducers, Staurosporine and Etoposide, in different leukemia cell lines.

CompoundPrimary MechanismCell LineConcentrationApoptotic Cells (%)
This compound Vps34 Inhibitor A54910 µM~30% (Day 1), ~60% (Day 3) [1]
StaurosporineBroad-Spectrum Protein Kinase Inhibitor[5][6]U-9370.5 µM~18% (18 hours)[7]
EtoposideTopoisomerase II Inhibitor[8][9]HL-6010 µM~35% (21 hours)[10]
Note: Experimental conditions (cell line, concentration, time) vary between studies, so direct comparison of percentages should be made with caution. The data serves to position this compound's efficacy relative to known standards.

Comparative Signaling Pathways

This compound induces apoptosis primarily through the intrinsic pathway, triggered by internal cellular stress. This contrasts with agents like TNF-related apoptosis-inducing ligand (TRAIL), which activates the extrinsic pathway through cell surface death receptors.

Comparative_Pathways cluster_this compound This compound Pathway (Intrinsic) cluster_trail TRAIL Pathway (Extrinsic) A_inducer This compound A_target Vps34 Inhibition A_inducer->A_target A_stress Cellular Stress A_target->A_stress A_mito Mitochondrial Perturbation A_stress->A_mito A_c9 Caspase-9 Activation A_mito->A_c9 A_c3 Caspase-3 Activation A_c9->A_c3 A_apo Apoptosis A_c3->A_apo T_inducer TRAIL Ligand T_receptor Death Receptor (DR4/DR5) T_inducer->T_receptor T_disc DISC Formation T_receptor->T_disc T_c8 Caspase-8 Activation T_disc->T_c8 T_c3 Caspase-3 Activation T_c8->T_c3 T_apo Apoptosis T_c3->T_apo

Caption: Intrinsic (this compound) vs. Extrinsic (TRAIL) apoptotic pathways.

Experimental Protocols

Detailed methodologies for key assays used to quantify apoptosis are provided below.

Caspase-3 Activity Assay (Colorimetric/Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a specific substrate.

Caspase_Assay_Workflow start Seed cells in 96-well plate treat Treat cells with This compound or other inducers start->treat incubate Incubate for defined period treat->incubate lyse Add lysis buffer to release cellular contents incubate->lyse reagent Add Caspase-3 substrate (e.g., DEVD-pNA) lyse->reagent incubate2 Incubate at 37°C reagent->incubate2 measure Measure absorbance (405 nm) or fluorescence incubate2->measure end Quantify fold change in activity measure->end

Caption: Workflow for determining Caspase-3 activity.

Methodology

  • Cell Plating: Seed cells (e.g., 1-2 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

  • Induction of Apoptosis: Treat cells with various concentrations of this compound or other inducers. Include an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.

  • Cell Lysis: Remove the medium and add 50-100 µL of chilled cell lysis buffer to each well. Incubate on ice for 10-15 minutes.[11][12]

  • Substrate Reaction: Add an equal volume of 2x reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.[13][14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the plate using a microplate reader at 400-405 nm for the colorimetric assay or at Ex/Em = 380/460 nm for the fluorometric assay.[13][14]

  • Analysis: Calculate the fold increase in caspase-3 activity by comparing the readings from treated samples to the untreated control.

Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

AnnexinV_PI_Workflow start Induce apoptosis in suspension or adherent cells harvest Harvest cells (collect supernatant + trypsinize) start->harvest wash Wash cells twice with cold PBS harvest->wash resuspend Resuspend cells in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by flow cytometry within 1 hour incubate->analyze end Quantify cell populations (Live, Apoptotic, Necrotic) analyze->end

Caption: Workflow for Annexin V & PI apoptosis detection.

Methodology

  • Cell Treatment: Induce apoptosis in cells by treating with the desired compound for a specific duration.

  • Harvest Cells: Collect both floating and adherent cells. Centrifuge the cell suspension at 300-600 x g for 5 minutes.[12]

  • Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[18]

Spheroid Formation Assay

This assay assesses the ability of a compound to inhibit the self-renewal capacity of cancer stem-like cells by measuring its effect on the formation of 3D spheroids.

Spheroid_Assay_Workflow start Prepare single-cell suspension plate Plate cells in Ultra-Low Attachment (ULA) plates start->plate treat Add this compound or other inducers to media plate->treat incubate Incubate for 7-12 days to allow spheroid formation treat->incubate image Image wells to visualize spheroid size and number incubate->image viability Perform viability assay (e.g., CellTiter-Glo 3D) image->viability end Quantify spheroid formation efficiency and viability viability->end

Caption: Workflow for assessing spheroid formation and viability.

Methodology

  • Cell Preparation: Prepare a single-cell suspension from a cancer cell line culture using trypsin.[19]

  • Plating: Dilute the cells in a suitable spheroid-formation medium and plate them at a low density (e.g., 500-3000 cells/well) into 96-well Ultra-Low Attachment (ULA) spheroid microplates.[19][20]

  • Treatment: Add the test compounds, such as this compound, to the wells at the desired concentrations.

  • Incubation: Culture the plates in a humidified incubator at 37°C and 5% CO₂ for 7-12 days to allow for spheroid development.

  • Analysis:

    • Microscopy: Image the spheroids at various time points to monitor their formation, morphology, and size.

    • Viability: At the end of the incubation period, assess the viability of the spheroids using a 3D-compatible assay, such as CellTiter-Glo® 3D, which measures ATP content.[20]

  • Quantification: Count the number of spheroids formed per well and measure their diameter. Calculate the spheroid formation efficiency and relative viability compared to untreated controls.

References

Autophinib On-Target Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Autophinib's on-target activity against other known inhibitors of its primary target, the lipid kinase VPS34. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to this compound and its Target: VPS34

This compound is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy.[1][2][3] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[3][4] VPS34 catalyzes the formation of phosphatidylinositol 3-phosphate (PI3P) on cellular membranes, a key step in the recruitment of proteins essential for the formation of the autophagosome.[4][5] By inhibiting VPS34, this compound effectively blocks the early stages of autophagosome formation.[1]

Comparative On-Target Activity of VPS34 Inhibitors

The on-target activity of this compound and other well-characterized VPS34 inhibitors is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of VPS34 or the process of autophagy by 50%. Lower IC50 values indicate higher potency.

InhibitorTarget/AssayIC50 (nM)
This compound VPS34 (in vitro) 19 [1][2][6][7]
Starvation-induced Autophagy90[1][2]
Rapamycin-induced Autophagy40[1][2]
SAR405 VPS34 (in vitro)1.2[8][9][10]
Autophagosome Formation (cellular)42[8][9]
Starvation-induced Autophagy (cellular)419[8]
VPS34-IN-1 VPS34 (in vitro)25[11][12][13][14]
PIK-III VPS34 (in vitro)18[15][16][17][18]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental validation of this compound, the following diagrams are provided.

VPS34_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_machinery Autophagy Initiation Complex cluster_downstream Downstream Events Nutrient Starvation Nutrient Starvation ULK1 Complex ULK1 Complex Nutrient Starvation->ULK1 Complex Rapamycin Rapamycin Rapamycin->ULK1 Complex VPS34 Complex (VPS34, Beclin-1, ATG14) VPS34 Complex (VPS34, Beclin-1, ATG14) ULK1 Complex->VPS34 Complex (VPS34, Beclin-1, ATG14) activates PI3P Production PI3P Production VPS34 Complex (VPS34, Beclin-1, ATG14)->PI3P Production catalyzes Recruitment of PI3P Effectors (e.g., WIPIs) Recruitment of PI3P Effectors (e.g., WIPIs) PI3P Production->Recruitment of PI3P Effectors (e.g., WIPIs) Autophagosome Formation Autophagosome Formation Recruitment of PI3P Effectors (e.g., WIPIs)->Autophagosome Formation This compound This compound This compound->VPS34 Complex (VPS34, Beclin-1, ATG14) inhibits in_vitro_kinase_assay_workflow cluster_reagents Reaction Components cluster_steps Assay Steps Recombinant VPS34 Recombinant VPS34 Incubation Incubation Recombinant VPS34->Incubation Lipid Substrate (PI) Lipid Substrate (PI) Lipid Substrate (PI)->Incubation [γ-32P]ATP [γ-32P]ATP [γ-32P]ATP->Incubation This compound (or alternative) This compound (or alternative) This compound (or alternative)->Incubation Termination Termination Incubation->Termination Separation of Radiolabeled Lipid Separation of Radiolabeled Lipid Termination->Separation of Radiolabeled Lipid Quantification Quantification Separation of Radiolabeled Lipid->Quantification IC50 Determination IC50 Determination Quantification->IC50 Determination

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Autophinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent chemical compounds like Autophinib are paramount to ensuring a safe laboratory environment and regulatory compliance. This compound is a potent and selective inhibitor of the VPS34 kinase, playing a critical role in autophagy research.[1][2][3][4] Due to its biological activity and classification as a kinase inhibitor, it must be treated as hazardous chemical waste unless explicitly stated otherwise by a comprehensive safety assessment.[5][6] This guide provides a step-by-step procedure for its proper disposal.

This compound Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below. This information is crucial for correct labeling and handling of waste.

PropertyValue
Chemical Name 6-Chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)-pyrimidinamine[1]
Molecular Formula C₁₄H₁₁ClN₆O₃[1][4]
Molecular Weight 346.73 g/mol [1][4]
CAS Number 1644443-47-9[1][4]
Purity ≥98% (HPLC)[1][4]
Solubility Soluble to 20 mM in DMSO[4]
Storage Temperature +4°C[1][4]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol outlines the mandatory procedures for disposing of various forms of this compound waste, including pure (unused) compound, solutions, and contaminated lab materials. The overriding principle is that no laboratory activity should begin without a clear plan for waste disposal.[7]

Objective: To safely collect, segregate, and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste containers (plastic is preferred) compatible with the waste type (e.g., for solid waste, organic solvent waste).[8]

  • Hazardous waste labels/tags provided by your institution's Environmental Health and Safety (EHS) department.

  • Waste accumulation log.

  • Spill kit for chemical spills.

Methodology:

Part 1: Segregation and Collection of this compound Waste

  • Identify Waste Streams: At the point of generation, identify the type of this compound waste:

    • Solid Waste: Unused or expired pure this compound powder, contaminated weigh boats, or absorbent materials from a spill.

    • Liquid Waste (Non-aqueous/Organic): this compound dissolved in organic solvents like DMSO.

    • Liquid Waste (Aqueous): Dilute aqueous solutions containing this compound from experimental procedures. Note: Due to its low water solubility, this is less common for stock solutions.[9]

    • Contaminated Sharps: Needles, syringes, or glass Pasteur pipettes used to handle this compound solutions.

    • Contaminated Labware (Non-Sharps): Pipette tips, centrifuge tubes, and gloves.

  • Segregate Incompatible Wastes: Never mix this compound waste with incompatible chemicals. For instance, keep organic solvent waste separate from aqueous waste and strong acids or bases.[10] Halogenated and non-halogenated solvent wastes should also be collected separately.[7]

  • Use Designated Waste Containers:

    • Collect solid this compound waste in a clearly labeled, sealable plastic container.

    • Collect liquid organic waste containing this compound in a designated, solvent-compatible waste container. Ensure the container has a screw-top cap.[10]

    • Collect contaminated sharps in a designated, puncture-resistant sharps container.[11]

    • Collect other contaminated labware in a designated biohazard bag or lined container for chemical waste pickup.[11]

Part 2: Labeling and Storage of Waste

  • Properly Label All Containers: As soon as you begin adding waste to a container, affix a hazardous waste label from your institution's EHS office. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents present (e.g., "Dimethyl Sulfoxide").

    • The approximate concentration and quantity of each component.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

  • Store Waste in a Satellite Accumulation Area (SAA):

    • Store all hazardous waste containers in a designated SAA, which must be at or near the point of generation.[8][10]

    • Ensure all waste containers are kept securely closed except when adding waste.[7][8]

    • Provide secondary containment (such as a spill tray) for liquid waste containers.

Part 3: Disposal Procedures

  • DO NOT Dispose Down the Drain or in Regular Trash: Hazardous chemicals like this compound must never be poured down the drain or disposed of in the regular trash.[8][12] This is to prevent environmental contamination and adverse effects on aquatic life.[13]

  • Arrange for EHS Pickup: Once a waste container is full or has been in accumulation for the maximum allowed time (typically up to 12 months, but check institutional policy), contact your institution's EHS department to schedule a waste pickup.[8][10] Follow their specific procedures for pickup requests.

  • Handling Empty Containers:

    • A container that held this compound is considered "empty" only after all contents have been removed by standard practice.[7]

    • To be disposed of as non-hazardous waste, the container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

    • After rinsing, remove or deface the original label before recycling or disposal in regular trash, as per institutional guidelines.[7]

Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final pickup.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation & Identification cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Experiment Generates This compound Waste B Identify Waste Type A->B C Solid Waste (Pure compound, contaminated items) B->C Solid D Liquid Waste (e.g., in DMSO) B->D Liquid E Contaminated Sharps (Needles, glass pipettes) B->E Sharps F Collect in Designated Solid Waste Container C->F G Collect in Designated Solvent Waste Container D->G H Collect in Puncture-Proof Sharps Container E->H I Label Container Immediately with 'Hazardous Waste' Tag F->I G->I H->I J Store in Secondary Containment in Satellite Accumulation Area (SAA) I->J K Container Full or Time Limit Reached? J->K K->J No L Contact Institutional EHS for Waste Pickup K->L Yes M Maintain Waste Log L->M

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.